molecular formula C4H3ClN2 B074176 3-Chloropyridazine CAS No. 1120-95-2

3-Chloropyridazine

Cat. No.: B074176
CAS No.: 1120-95-2
M. Wt: 114.53 g/mol
InChI Key: IBWYHNOFSKJKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridazine is a versatile and valuable nitrogen-rich heterocyclic building block extensively employed in medicinal chemistry and materials science research. Its core value lies in the reactivity of the chlorine atom at the 3-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows researchers to efficiently synthesize a diverse array of 3-substituted pyridazine derivatives by introducing amines, alcohols, thiols, and other nucleophiles. In drug discovery, this compound acts as a pivotal synthetic intermediate for the development of novel pharmacologically active compounds, particularly as a core scaffold for kinase inhibitors, CNS-active agents, and other therapeutic candidates targeting a range of diseases. Furthermore, its rigid, planar structure and ability to participate in hydrogen bonding make it an attractive component in the design of organic ligands, functional polymers, and advanced materials with tailored electronic or photophysical properties. This reagent is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWYHNOFSKJKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460767
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-95-2
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloropyridazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 3-chloropyridazine. It also explores the burgeoning role of its derivatives in drug discovery, particularly in the context of cancer therapy, and includes detailed experimental methodologies for its synthesis and key reactions.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.[1] At room temperature, it typically appears as a white to off-white solid with a crystalline structure.[2]

Structural Identifiers

The structural identity of this compound is defined by the following identifiers:

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 1120-95-2[1][2][4][5]
Molecular Formula C₄H₃ClN₂[1][2][3][4]
SMILES C1=CC(=NN=C1)Cl[2][3]
InChI Key IBWYHNOFSKJKKY-UHFFFAOYSA-N[2][3]
InChI InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H[2][3]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 114.53 g/mol [2][3][4]
Melting Point 35 °C[2][6]
Boiling Point 241.7 ± 13.0 °C (Predicted)[2][6]
Density 1.303 ± 0.06 g/cm³ (Predicted)[2][]
Flash Point 123.3 °C[2]
Vapor Pressure 0.055 mmHg at 25°C[2]
LogP 1.13[2]
Appearance White to off-white crystalline solid[2]

Reactivity and Synthesis

The chemical reactivity of this compound is characterized by the electrophilic nature of the pyridazine (B1198779) ring and the presence of a labile chlorine atom, making it susceptible to nucleophilic substitution and a suitable substrate for cross-coupling reactions.

Synthesis of this compound

A common and established method for the synthesis of this compound involves the chlorination of 3(2H)-pyridazinone.

Experimental Protocol: Synthesis of this compound

  • Materials: 3(2H)-pyridazinone, Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃), Ice-water mixture, 50% Sodium hydroxide (B78521) (NaOH) solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663), Saturated brine.

  • Procedure:

    • In a round-bottom flask, combine 3(2H)-pyridazinone (1.0 eq) with an excess of phosphorus trichloride (e.g., 3.4 eq).[8]

    • Heat the reaction mixture at 85 °C for approximately 4.5 hours.[8]

    • After cooling, slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

    • Carefully adjust the pH of the aqueous mixture to >10 using a 50% NaOH solution while maintaining a low temperature.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by silica (B1680970) gel column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to obtain the pure product.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A 3(2H)-pyridazinone C Heat at 85°C (4.5 hours) A->C B Phosphorus Trichloride B->C D Quench with Ice-Water C->D E Basify with NaOH (pH > 10) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Silica Gel Chromatography I->J K This compound J->K

Workflow for the synthesis of this compound.
Key Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring activates the chlorine atom for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to functionalized pyridazine derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Materials: this compound, Nucleophile (e.g., an amine or alcohol), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, or an alcohol).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired nucleophile (1.0-1.2 eq) in an appropriate anhydrous solvent.

    • Add a suitable base (1.5-2.0 eq) to the mixture.

    • Heat the reaction mixture at a temperature ranging from 80 to 120 °C, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent electrophile in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials: this compound, Aryl- or heteroarylboronic acid (or boronate ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (if required, e.g., SPhos, XPhos), Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), Solvent system (e.g., Toluene/Water, Dioxane/Water, DME).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if necessary).

    • Add the base and the degassed solvent system.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over a drying agent.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography to afford the coupled product.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Intermediate Intermediate Transmetalation->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0) Coupled\nProduct Coupled Product Reductive\nElimination->Coupled\nProduct This compound This compound This compound->Oxidative\nAddition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

While this compound itself has limited direct therapeutic applications, its derivatives are of significant interest in medicinal chemistry. The pyridazine scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.

PARP-1 Inhibition and Cancer Therapy

A notable area of research involves the development of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[10] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (often due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.

Derivatives of this compound have been incorporated into novel molecules designed to inhibit PARP-1.[9] These inhibitors typically function by binding to the NAD+ binding site of the enzyme, preventing its catalytic activity. This leads to the trapping of PARP-1 on DNA, which is highly cytotoxic to cancer cells.

Apoptosis Induction

The inhibition of PARP-1 by chloropyridazine derivatives can trigger apoptosis, or programmed cell death, in cancer cells. The accumulation of unrepaired DNA double-strand breaks, resulting from stalled replication forks at sites of trapped PARP-1, activates apoptotic signaling cascades. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key pro-apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like BCL-2 are suppressed, ultimately leading to the demise of the cancer cell.[11]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp PARP-1 Activity cluster_inhibition Inhibition cluster_consequences Cellular Consequences SSB Single-Strand Break PARP1 PARP-1 Recruitment SSB->PARP1 BER Base Excision Repair PARP1->BER activates Trapping PARP-1 Trapping on DNA PARP1->Trapping Inhibitor Chloropyridazine-based PARP-1 Inhibitor Inhibitor->PARP1 inhibits DSB Double-Strand Breaks Trapping->DSB Apoptosis Apoptosis Induction DSB->Apoptosis

Signaling pathway of PARP-1 inhibition by chloropyridazine derivatives.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and may cause serious eye damage or irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a well-defined chemical profile. Its reactivity makes it an important intermediate in the synthesis of a wide array of more complex molecules. The demonstrated efficacy of its derivatives as PARP-1 inhibitors highlights the significant potential of the pyridazine scaffold in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of this compound and its analogues in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazine is a heterocyclic organic compound with the chemical formula C4H3ClN2.[1] It is characterized by a pyridazine (B1198779) ring substituted with a chlorine atom. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] Understanding the physicochemical properties of this compound is crucial for its application in chemical synthesis, drug design, and materials science. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in different environments, designing reaction conditions, and assessing its potential as a lead compound in drug discovery.

PropertyValueReference(s)
Molecular Formula C4H3ClN2[1][2][3]
Molecular Weight 114.53 g/mol [1][2][3]
Appearance White to off-white or yellowish solid/liquid[1][2]
Melting Point 35 °C[2][4][5]
Boiling Point 241.7 ± 13.0 °C (Predicted)[2][4][6]
Density 1.303 ± 0.06 g/cm³ (Predicted)[2][4][6]
Flash Point 123.3 °C[2][6]
Vapor Pressure 0.055 mmHg at 25°C[2][5]
Water Solubility Information not widely available, but expected to be slightly soluble.
pKa (Predicted) 0.99 ± 0.10[4]
LogP (Octanol-Water Partition Coefficient) 1.13[2]
Refractive Index 1.535[2][6]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The sample is tapped down to form a compact column of 1-2 mm in height.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will have a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility provides insights into the polarity and potential interactions of a compound with various solvents.

Methodology: Qualitative Solubility Test

  • Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added to the test tube.

  • Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely. If it does not dissolve, it is classified as insoluble. This can be repeated with a range of solvents of varying polarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has basic nitrogen atoms, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound.

Physicochemical_Characterization_Workflow start Start: Compound Synthesis and Purification identity Structural Confirmation (NMR, MS, IR) start->identity purity Purity Assessment (HPLC, GC, TLC) identity->purity physical_state Determine Physical State (Solid/Liquid at RT) purity->physical_state solubility Solubility Profiling (Aqueous & Organic Solvents) purity->solubility other_props Other Properties (Density, Refractive Index, etc.) purity->other_props melting_point Melting Point Determination physical_state->melting_point If Solid boiling_point Boiling Point Determination physical_state->boiling_point If Liquid data_analysis Data Compilation and Analysis melting_point->data_analysis boiling_point->data_analysis pka pKa Determination solubility->pka logp LogP Determination solubility->logp pka->data_analysis logp->data_analysis other_props->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

3-Chloropyridazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloropyridazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile chemical intermediate.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃ClN₂.[1] It serves as a crucial building block for the synthesis of more complex molecules with a wide range of applications.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1120-95-2[2][3][4]
Molecular Formula C₄H₃ClN₂[2][3][4]
Molecular Weight 114.53 g/mol [2][3][4]
Appearance Colorless to yellowish liquid[1]
Boiling Point 241.7 ± 13.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 123.3 ± 5.4 °C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of 3(2H)-pyridazinone. This process can be accomplished using various chlorinating agents, with phosphorus oxychloride being a frequently used reagent. Both conventional heating and microwave-assisted methods have been documented, with the latter offering significant reductions in reaction time.[1]

Experimental Protocol: Synthesis from 3(2H)-Pyridazinone

A common laboratory-scale synthesis of this compound involves the reaction of 3(2H)-pyridazinone with phosphorus oxychloride.[2]

Materials:

Procedure:

  • A mixture of 3(2H)-pyridazinone (1g, 10.4mmol) and phosphorus oxychloride (10ml) is heated at 90°C for 4 hours.[2]

  • After cooling, the reaction mixture is carefully poured onto ice (100g).[2]

  • The solution is then basified with a 50% NaOH solution.[2]

  • The aqueous layer is extracted three times with dichloromethane (3x150ml).[2]

  • The combined organic extracts are dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

A visual representation of this synthetic workflow is provided below.

G reagent1 3(2H)-Pyridazinone reaction Reaction (90°C, 4h) reagent1->reaction reagent2 Phosphorus Oxychloride reagent2->reaction workup Workup (Ice, NaOH, Extraction) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives have been explored for a range of therapeutic applications, including antiviral and anticancer agents.[1][5]

Role in Anticancer Drug Discovery

Derivatives of chloropyridazine have shown significant promise as anticancer agents.[5] One notable mechanism of action is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[5] By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapies or act as standalone treatments in tumors with specific DNA repair deficiencies.[5] Furthermore, some chloropyridazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is achieved by modulating the expression of key apoptotic proteins such as p53, BAX, and caspases, while downregulating anti-apoptotic proteins like BCL-2.[5]

The signaling pathway below illustrates the role of chloropyridazine derivatives in inducing apoptosis through PARP-1 inhibition.

G cluster_drug Drug Action cluster_cell Cancer Cell Chloropyridazine Derivative Chloropyridazine Derivative PARP-1 PARP-1 Chloropyridazine Derivative->PARP-1 Inhibition DNA Damage DNA Damage PARP-1->DNA Damage Repair Apoptosis Apoptosis DNA Damage->Apoptosis Induction

Caption: Signaling pathway of Chloropyridazine derivatives.

Antimicrobial and Other Biological Activities

Beyond oncology, pyridazine (B1198779) derivatives have demonstrated a broad spectrum of biological activities.[6] Research has indicated their potential as antimicrobial agents, with some compounds showing activity against Gram-positive bacteria.[6] Additionally, derivatives of 3-aminopyridazine (B1208633) have been investigated for their effectiveness as herbicides and fungicides in agricultural applications.[7] The diverse reactivity of the pyridazine core allows for the generation of large libraries of compounds for screening against various biological targets.

References

A Technical Guide to the Spectroscopic Analysis of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloropyridazine (C₄H₃ClN₂) is a halogenated heterocyclic compound pivotal in synthetic organic chemistry and drug discovery. Its utility as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous characterization and quality control of this compound. This guide provides an in-depth overview of the spectroscopic data for this compound, complete with detailed experimental protocols and a workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound displays three distinct signals corresponding to the three protons on the pyridazine (B1198779) ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.10Doublet of doublets (dd)J = 4.9, 1.5H-6
~7.85Doublet of doublets (dd)J = 8.8, 1.5H-4
~7.65Doublet of doublets (dd)J = 8.8, 4.9H-5

Note: Data are typical values and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~153.0C-3
~151.5C-6
~130.0C-5
~124.5C-4

Data referenced from spectral databases and literature citations.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityBond Vibration
3100 - 3000Medium=C-H Stretch (Aromatic)
1580 - 1560StrongC=N Stretch
1450 - 1400StrongC=C Ring Stretch
~1150MediumC-H in-plane bend
850 - 750StrongC-Cl Stretch

Note: Peak positions are approximate and represent characteristic regions for the specified bond vibrations.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of chlorine is indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[4]

m/z (Mass-to-Charge)Relative Intensity (%)Possible Fragment
116~33%[M+2]⁺ Molecular ion (with ³⁷Cl)
114100%[M]⁺ Molecular ion (with ³⁵Cl)
86Variable[M - N₂]⁺
78Variable[M - HCl]⁺
51Variable[C₄H₃]⁺

Note: The molecular formula is C₄H₃ClN₂ with a monoisotopic mass of 113.998 Da.[4] Fragmentation patterns are predicted based on common fragmentation pathways for N-heterocyclic compounds.[5][6]

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7][8] The solvent choice is critical as its residual peak should not overlap with analyte signals.[8]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup: Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the NMR spectrometer's magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized by "shimming" to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. A typical experiment involves a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.[9][10]

    • A typical relaxation delay is 2 seconds.[9]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier Transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H). Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.[11]

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[12]

  • Sample Application:

    • ATR: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Data Acquisition: Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[12]

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: For a volatile solid, a direct insertion probe or a Gas Chromatography (GC) inlet can be used.[13][14]

    • Direct Insertion: A small amount of the solid sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source of the mass spectrometer through a vacuum lock. The probe is then gently heated to vaporize the sample directly into the ionization chamber.[15]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, characteristic charged fragments and neutral radicals.[5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest abundance is designated as the base peak (100% relative intensity).

Workflow Visualization

The logical sequence of operations for the complete spectroscopic characterization of this compound is illustrated below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample: this compound (Solid) Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR ATR or Thin Film Prep Sample->Prep_IR Prep_MS Load on Direct Insertion Probe Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Scan Sample) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI, 70 eV) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

A Deep Dive into 3-Chloropyridazine: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazine (C₄H₃ClN₂) is a heterocyclic aromatic compound that has garnered significant attention in various scientific fields.[1] As a versatile building block, it is instrumental in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its derivatives have been explored for their potential as antimicrobial agents, enzyme inhibitors, and even in the development of advanced materials.[1] The inherent biological activity of the pyridazine (B1198779) core, combined with the reactivity imparted by the chlorine substituent, makes this compound a molecule of considerable interest for drug discovery.[1][2]

Theoretical and computational chemistry provides invaluable tools for elucidating the molecular structure, electronic properties, and reactivity of compounds like this compound. Methods such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental work. This guide provides a comprehensive overview of the theoretical and computational studies of 3--chloropyridazine, presenting key data, methodologies, and visualizations to aid researchers in their exploration of this important scaffold.

Computational and Experimental Methodologies

The theoretical analysis of this compound and its derivatives predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. A common approach involves the B3LYP functional with basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) to optimize the molecular geometry and calculate various properties.[3][4] For more accurate results, calculations can be performed considering the molecule in both the gas phase and in different solvent environments.[5]

Experimental validation of the theoretical findings is crucial. Spectroscopic techniques are the cornerstone of this process. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are employed to determine the vibrational modes of the molecule.[3][4] UV-Visible spectroscopy is used to study the electronic transitions and determine the absorption wavelengths.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms.[3]

Below is a typical workflow for the computational analysis of this compound.

G cluster_input Input cluster_computation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop nbo_calc NBO Analysis geom_opt->nbo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra reactivity Reactivity Descriptors (Energy Gap, etc.) elec_prop->reactivity charge_dist Charge Distribution & Intramolecular Interactions nbo_calc->charge_dist

A typical computational workflow for this compound.

Molecular Geometry

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C1'1.720N2-N1-C4116.51
C1-C2'1.738N1-N2-C1122.15
N1-N21.338N1-C4-C3123.01
N1-C41.302N2-C1-C2116.78
C1-C21.401C1-C2-C3119.53
C2-C31.473C2-C3-C4119.53
C3-C41.367

Note: Data is for the monomer of 4,5-dichloropyridazin-3(2H)-one as a reference.[6]

Spectroscopic Properties

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra.

For the related molecule 3-chloro-6-methoxypyridazine (B157567), a detailed vibrational analysis has been performed using DFT calculations.[3] The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The table below summarizes some of the key vibrational modes and their corresponding frequencies.

Wavenumber (cm⁻¹) (Scaled)Assignment
~3100-3000C-H stretching
~1600-1400C=C and C=N stretching
~1300-1200In-plane C-H bending
~1100-1000Ring breathing modes
~800-700C-Cl stretching
Below 600Ring deformation modes

Note: The data presented is a general representation based on studies of similar pyridazine derivatives.[3]

UV-Visible spectral analysis of 3-chloro-6-methoxypyridazine dissolved in methanol (B129727) shows absorption bands in the 200-800 nm range, which are attributed to electronic transitions within the molecule.[3]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

For chlorodiazines, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating with their reactivity in nucleophilic substitutions.[8] In the case of this compound, the LUMO+1 orbital has a significant lobe on the C-Cl carbon, making it the relevant orbital for nucleophilic attack.[8]

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the reactivity of the molecule.[5][9]

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)-(ELUMO + EHOMO)/2Measures the power of an atom or group to attract electrons.[7]
Chemical Hardness (η)(ELUMO - EHOMO)/2A large HOMO-LUMO gap corresponds to a hard molecule.[9]
Chemical Softness (S)1/(2η)The reciprocal of hardness.
Electrophilicity Index (ω)μ²/2η (where μ = -χ)A high value indicates a good electrophile.[7]

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4] For substituted pyridazines, NBO analysis can explain the formation of hydrogen bonds and other interactions that stabilize the molecular structure.[3]

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting sites for nucleophilic attack.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Pyridazine-based compounds have been developed as PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitors.[2] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells, especially in tumors with existing DNA repair defects.[2]

  • Antimicrobial and Antiviral Activity: The this compound core has been used to develop novel therapeutic agents against infectious diseases.[1] Studies have shown its potential in developing antiviral drugs, for instance, against the human rhinovirus.[1] Its effectiveness against certain bacterial strains has also been demonstrated.[1]

The following diagram illustrates the role of PARP-1 inhibitors, a class of drugs for which this compound serves as a building block, in cancer therapy.

G cluster_cell Cancer Cell DNA_damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_damage->PARP1 recruits Replication DNA Replication DNA_damage->Replication DNA_repair DNA Repair PARP1->DNA_repair facilitates DSB Double-Strand Break Replication->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis triggers Inhibitor This compound-based PARP-1 Inhibitor Inhibitor->PARP1 blocks

Mechanism of PARP-1 inhibition in cancer therapy.

Conclusion

Theoretical and computational studies provide a powerful lens through which to examine the intricate details of this compound's molecular structure, reactivity, and potential applications. The synergy between computational predictions and experimental validations has been instrumental in advancing our understanding of this versatile heterocyclic compound. The insights gained from DFT calculations, including geometric optimization, vibrational analysis, and frontier molecular orbital theory, are invaluable for designing novel molecules with desired properties. As a key building block in the development of pharmaceuticals, particularly in the areas of oncology and infectious diseases, the continued theoretical and experimental investigation of this compound and its derivatives promises to yield new and effective therapeutic agents.

References

An In-depth Technical Guide to the Electronic Structure Analysis of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of 3-chloropyridazine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational studies on this compound in the reviewed literature, this guide outlines established theoretical methodologies and presents illustrative data based on computational studies of analogous pyridazine (B1198779) derivatives. The primary method for investigating the electronic structure of such molecules is Density Functional Theory (DFT), which is employed to understand the ground-state properties. This guide serves as a robust framework for researchers initiating computational or experimental studies on this compound and similar heterocyclic compounds, offering insights into its reactivity, stability, and potential interactions with biological targets.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃ClN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing chlorine atom and the nitrogen atoms in the pyridazine ring significantly influences its electronic properties, making it a subject of interest for understanding structure-activity relationships. The pyridazine core is a key pharmacophore in various biologically active molecules, and understanding the electronic structure of its derivatives is crucial for the rational design of new therapeutic agents. This guide details the theoretical and computational approaches to analyze the electronic structure of this compound, presents illustrative quantitative data in structured tables, and discusses potential implications for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₃ClN₂[1]
Molecular Weight 114.53 g/mol [1]
CAS Number 1120-95-2[1]
Appearance Colorless to yellowish liquid[1]
Boiling Point 241.7 ± 13.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
LogP 0.10[2]

Computational Electronic Structure Analysis

The electronic structure of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP hybrid functional and a Pople-style basis set such as 6-31G(d) providing a good balance of accuracy and computational cost for molecules of this type.

Optimized Molecular Geometry

Geometry optimization is the first step in computational analysis, yielding the most stable conformation of the molecule. The following table presents illustrative bond lengths and bond angles for this compound, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level of theory.

Disclaimer: The following data are illustrative and not from a specific study on this compound. They are representative of values expected from the specified computational method.

Bond Lengths Value (Å)Bond Angles Value (°)
C3-Cl1.74Cl-C3-C4118.5
N1-N21.34N2-N1-C6119.0
N1-C61.33N1-N2-C3120.5
N2-C31.32N2-C3-C4122.0
C3-C41.40C3-C4-C5118.0
C4-C51.38C4-C5-C6119.5
C5-C61.40C5-C6-N1121.0
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Parameter Illustrative Value (eV)
HOMO Energy -7.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 6.3

For some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, has significant lobes on the C-Cl carbon and is therefore more relevant for correlating with nucleophilic substitution reactivity.

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the molecule's polarity and electrostatic interactions.

Disclaimer: The following data are illustrative and not from a specific study on this compound.

Atom Illustrative Mulliken Charge (e)
N1-0.35
N2-0.25
C3+0.15
C4-0.10
C5-0.05
C6+0.05
Cl-0.10
H4+0.15
H5+0.15
H6+0.15
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). For this compound, the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms will exhibit positive potential.

Experimental Protocols

Computational Protocol: DFT Analysis

A typical computational workflow for the electronic structure analysis of this compound is outlined below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_build Build this compound Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single Point Energy (Higher Basis Set) freq_calc->sp_energy Verified Minimum struct_param Bond Lengths & Angles sp_energy->struct_param fmo HOMO/LUMO Analysis sp_energy->fmo mep MEP Map Generation sp_energy->mep nbo NBO Analysis sp_energy->nbo charges Mulliken Charges sp_energy->charges

Computational workflow for electronic structure analysis.

Methodological Details:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

  • Functional and Basis Set: A common and reliable choice for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) for geometry optimization and frequency calculations. Single-point energy calculations can be performed with a larger basis set like 6-311++G(d,p) for more accurate electronic properties.

Spectroscopic Analysis

Experimental validation of the computational results can be achieved through various spectroscopic techniques.

  • FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated from the DFT frequency analysis.

  • UV-Visible Spectroscopy: This method provides information about the electronic transitions in the molecule. The experimental absorption maxima can be correlated with the calculated electronic transitions from Time-Dependent DFT (TD-DFT) calculations.

  • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts can be compared with theoretical values calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Implications for Drug Development and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the pyridazine scaffold is present in numerous compounds with demonstrated biological activity. Derivatives of this compound have been investigated for their potential as anticancer agents.

Potential Mechanisms of Action

Based on studies of related compounds, potential mechanisms of action for this compound derivatives in a drug development context, particularly in oncology, may involve:

  • Apoptosis Induction: Some pyridazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, or the extrinsic pathway.

  • Enzyme Inhibition: The pyridazine ring can act as a scaffold for designing inhibitors of various enzymes. For example, some pyridazine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

The diagram below illustrates a potential logic for investigating the anticancer mechanism of a this compound derivative.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug This compound Derivative parp PARP Inhibition drug->parp Inhibits apoptosis Apoptosis Induction drug->apoptosis Induces dna_damage DNA Damage parp->dna_damage Leads to unrepaired cell_death Cancer Cell Death apoptosis->cell_death Results in dna_damage->apoptosis Triggers

Potential mechanism of action for a this compound derivative.

Conclusion

This technical guide has provided a framework for understanding the electronic structure of this compound. While specific experimental data is sparse, computational methods like DFT offer a powerful approach to elucidate its geometric and electronic properties. The illustrative data presented for bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals provide a valuable reference for researchers. The discussion of potential signaling pathways, based on the known activities of related compounds, highlights the relevance of this compound as a scaffold in drug discovery. Further dedicated experimental and computational studies on this compound are warranted to validate these theoretical insights and to fully explore its potential in the development of new therapeutic agents and functional materials.

References

A Historical Perspective on Pyridazine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive historical overview of pyridazine synthesis, from its initial discovery to the sophisticated methodologies employed today. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical and modern syntheses are provided.

Early Discoveries: The Dawn of Pyridazine Chemistry

The story of pyridazine synthesis begins in the late 19th century. In 1886, Emil Fischer, during his seminal work on the Fischer indole (B1671886) synthesis, serendipitously prepared the first pyridazine derivative. He achieved this through the condensation of phenylhydrazine (B124118) and levulinic acid.[1][2] This pioneering work, though not initially focused on pyridazines, laid the conceptual groundwork for future syntheses involving hydrazine (B178648) precursors.

Nine years later, in 1895, the parent pyridazine heterocycle was synthesized for the first time by Tauber. His approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[2] Another early and important route to the parent compound starts from maleic hydrazide.[1]

These initial discoveries established the fundamental principle of constructing the pyridazine ring by forming the N-N bond through the reaction of a hydrazine with a suitable four-carbon backbone.

The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds

The most versatile and enduring method for pyridazine synthesis is the cyclocondensation of 1,4-dicarbonyl compounds, or their synthetic equivalents like γ-keto acids, with hydrazine.[1][3] This reaction, analogous to the Paal-Knorr synthesis of furans and pyrroles, provides a straightforward entry to a wide array of substituted pyridazines. The general mechanism involves the initial formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.[3]

dot

Classical_Pyridazine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Dihydropyridazine Dihydropyridazine Dicarbonyl->Dihydropyridazine + Hydrazine Hydrazine Hydrazine (NH2NH2) Hydrazine->Dihydropyridazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

Caption: General workflow for classical pyridazine synthesis.

The following table summarizes quantitative data for the synthesis of various pyridazines using this classical approach.

1,4-Dicarbonyl PrecursorHydrazine SourceProductReaction ConditionsYield (%)Reference
2,5-Hexanedione (B30556)Hydrazine monohydrate3,6-Dimethylpyridazine (B183211)1) Ethanol (B145695), reflux, 3h; 2) 10% Pd/C, benzene (B151609), reflux56[4]
1,2-Diacylcyclopentadiene (Phenyl-fulvene)Hydrazine5,6-Fused ring phenyl-pyridazineMethanol, room temperature, 24h71[5]
1,2-Diacylcyclopentadiene (Thienyl-fulvene)Hydrazine5,6-Fused ring thienyl-pyridazineMethanol, room temperature, 24h43[5]
1,2-Diacylcyclopentadiene (Tolyl-fulvene)Hydrazine5,6-Fused ring tolyl-pyridazineMethanol, room temperature, 24h51[5]

Evolution in the 20th Century: New Reagents and Strategies

While the 1,4-dicarbonyl condensation remained a dominant strategy, the 20th century saw the introduction of new reagents and synthetic pathways that expanded the scope of pyridazine chemistry. A significant development was the use of maleic anhydride (B1165640) and its derivatives as starting materials, leading to the formation of pyridazinones, which are versatile intermediates for further functionalization.[3]

The development of organometallic chemistry towards the latter half of the 20th century began to open new avenues for carbon-carbon and carbon-heteroatom bond formation, setting the stage for the modern synthetic era.

Modern Synthetic Methodologies

The late 20th and early 21st centuries have witnessed a renaissance in pyridazine synthesis, driven by the need for more efficient, selective, and diverse methods to access complex pyridazine-containing molecules for drug discovery and materials science.

Inverse-Demand Diels-Alder Reactions

One of the most powerful modern strategies for pyridazine synthesis is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This approach typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, followed by the retro-Diels-Alder extrusion of dinitrogen to form the aromatic pyridazine ring. This method offers excellent control over regioselectivity and functional group tolerance.

dot

IEDDA_Pyridazine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloadduct Cycloadduct Tetrazine->Cycloadduct [4+2] Cycloaddition Dienophile Electron-rich Dienophile Dienophile->Cycloadduct Pyridazine Pyridazine Cycloadduct->Pyridazine Retro-Diels-Alder (-N2)

Caption: Logical flow of IEDDA reaction for pyridazine synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of functionalized pyridazines. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto pre-formed pyridazine rings, often starting from readily available halopyridazines. These methods are indispensable for the late-stage functionalization of complex molecules and the creation of libraries of compounds for biological screening.

Experimental Protocols

Classical Synthesis: 3,6-Dimethylpyridazine from 2,5-Hexanedione

This procedure is a representative example of the classical condensation of a 1,4-diketone with hydrazine.

Materials:

  • 2,5-Hexanedione (6 mL, 51 mmol)

  • Hydrazine monohydrate (2.5 mL, 51 mmol)

  • Ethanol (50 mL)

  • 10% Palladium on activated carbon (1.1 g)

  • Anhydrous benzene (200 mL)

  • Celite

Procedure:

  • A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated at reflux for 3 hours.[4]

  • The solvent is removed under reduced pressure.[4]

  • The residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL).[4]

  • The reaction mixture is heated at reflux overnight.[4]

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.[4]

  • The filtrate is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography (6% MeOH in CH₂Cl₂) to yield 3,6-dimethylpyridazine as a light brown oil (3.1 g, 56% yield).[4]

Modern Synthesis: 4,5-Dibromo-3,6-diarylpyridazine from a 1,4-Diarylbuta-1,3-diyne

This one-pot, two-step method exemplifies a modern approach to constructing the pyridazine ring from a non-dicarbonyl precursor.

Materials:

Procedure:

  • The 1,4-diarylbuta-1,3-diyne (0.5 mmol) is reacted with NBS in 3 mL of acetonitrile-water (10:1) for 30 minutes.[6]

  • Hydrazine hydrate is then added to the reaction mixture.[6]

  • After the reaction is complete, it is cooled to room temperature, and saturated sodium thiosulfate solution is added to quench excess bromine.[6]

  • The mixture is extracted with ethyl acetate (3 x 20 mL).[6]

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[6]

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[6]

Conclusion

The synthesis of pyridazines has evolved significantly from the serendipitous discovery by Emil Fischer to the highly sophisticated and versatile methods available to chemists today. The classical condensation of 1,4-dicarbonyls with hydrazines remains a robust and widely used strategy. However, modern methodologies, such as inverse-demand Diels-Alder reactions and transition-metal catalysis, have dramatically expanded the accessibility of complex and highly functionalized pyridazine derivatives. This historical perspective provides a valuable framework for researchers in drug discovery and materials science to understand the foundational principles and the cutting-edge techniques in this vital area of heterocyclic chemistry.

References

The Fundamental Reactivity of the Pyridazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the electron-withdrawing nature of the contiguous nitrogen atoms, impart a distinct reactivity profile compared to its diazine isomers, pyrimidine (B1678525) and pyrazine, as well as its monocyclic analogue, pyridine (B92270).[1][2] This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine core, focusing on electrophilic and nucleophilic substitutions, reactions at the nitrogen atoms, cycloaddition reactions, and metal-catalyzed cross-couplings. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Electrophilic Aromatic Substitution

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density of the carbon atoms.[3][4] Reactions with electrophiles typically require harsh conditions and often result in low yields. Protonation and alkylation occur preferentially at one of the nitrogen atoms.[5]

However, the introduction of activating groups or conversion to the corresponding N-oxide can facilitate electrophilic substitution. For instance, pyridazine-N-oxide can undergo nitration, although the regioselectivity can be influenced by the reaction conditions and the position of the N-oxide.[6]

Nitration of Pyridazine Derivatives

While direct nitration of pyridazine is challenging, substituted pyridazines and their N-oxides are more amenable to this transformation.[4]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group, such as a halogen, is present.[7] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex).[8]

Halopyridazines are versatile precursors for the synthesis of a wide range of functionalized pyridazine derivatives. The reactivity of halopyridazines towards nucleophiles is influenced by the position of the halogen and the nature of the nucleophile.

Synthesis of 3-Chloropyridazine Derivatives

A common method for introducing a chlorine atom at the 3-position of a pyridazinone is through reaction with phosphorus oxychloride (POCl₃).[9]

Experimental Protocol: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine [9]

A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is heated under reflux for 3 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a 4% NaOH solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene (B151609) to afford the desired this compound derivative.

Starting MaterialProductYield (%)
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine86

Reactions at the Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms of the pyridazine ring are available for reaction with electrophiles.

N-Oxidation

Pyridazine can be oxidized to its corresponding N-oxide using various oxidizing agents, such as peroxy acids.[10] The resulting pyridazine N-oxides are versatile intermediates that can undergo a variety of transformations, including cycloaddition reactions and rearrangements upon photochemical activation.[11][12]

Experimental Protocol: Synthesis of Pyridine-N-oxide [10]

A solution of pyridine in acetic acid is treated with 30% hydrogen peroxide. The reaction mixture is heated, and after cooling, the acetic acid is evaporated under reduced pressure. The residue is then distilled under vacuum to yield pyridine-N-oxide.

Starting MaterialOxidizing AgentProductYield (%)
PyridineH₂O₂ / Acetic AcidPyridine-N-oxide78-83
N-Alkylation

Pyridazines react with alkyl halides to form pyridazinium salts. These quaternary salts exhibit altered reactivity compared to the parent pyridazine.[13]

Cycloaddition Reactions

The pyridazine ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile, depending on the substituents and the reaction partner. These reactions provide powerful methods for the construction of fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder) Reactions

Pyridazines, particularly those with electron-withdrawing groups, can act as azadienes in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.[14] For example, 4,5-dicyanopyridazine reacts with ethyl vinyl ether in a hetero-Diels-Alder reaction.[14]

Experimental Protocol: [4+2] Cycloaddition of 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile [15]

A solution of 3-(but-3-yn-1-yloxy)-4-pyridazinecarbonitrile (0.75 mmol) in bromobenzene (B47551) (1 mL) is heated to 150°C under an argon atmosphere for 96 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 2,3-dihydro-7-benzofurancarbonitrile.

ReactantProductYield (%)
3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile2,3-dihydro-7-benzofurancarbonitrile79
[3+2] Cycloaddition Reactions

Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives.[16]

Experimental Protocol: [3+2] Cycloaddition of Pyridazinium Ylides with Ethyl Propiolate [16]

To a solution of the appropriate pyridazinium salt in a suitable solvent, triethylamine (B128534) is added to generate the pyridazinium ylide in situ. Ethyl propiolate is then added, and the reaction mixture is stirred at room temperature. The solvent is evaporated, and the residue is purified by chromatography to give the corresponding pyrrolo[1,2-b]pyridazine derivative.

Pyridazinium SaltDipolarophileProductYield (%)
Various 1-substituted pyridazinium saltsEthyl propiolateVarious pyrrolo[1,2-b]pyridazine derivatives-

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have become indispensable tools for the functionalization of the pyridazine ring.[7][17] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazines.[18]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of aryl- and heteroaryl-substituted pyridazines from halopyridazines and boronic acids or their esters.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [17]

A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), and 2 M aqueous Na₂CO₃ (1 mL) in a mixture of DME (8 mL) and ethanol (B145695) (2 mL) is heated at 80°C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform, and the combined organic layers are washed with saturated NaCl solution, dried, and concentrated. The residue is purified by chromatography.

Aryl/Heteroaryl Boronic AcidProductYield (%)
Phenylboronic acid3-Phenyl-6-(thiophen-2-yl)pyridazine85
4-Methylphenylboronic acid3-(4-Methylphenyl)-6-(thiophen-2-yl)pyridazine82
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine78
Thiophene-2-boronic acid3,6-Di(thiophen-2-yl)pyridazine90
Furan-2-boronic acid3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine75

Metalation of Pyridazine

Direct deprotonation of the pyridazine ring can be achieved using strong bases, followed by quenching with an electrophile to introduce a substituent. The regioselectivity of the metalation is influenced by the base used and the presence of substituents on the ring. For example, the use of TMPZnCl·LiCl allows for the regioselective zincation of pyridazine at the C3 position.[19]

Experimental Protocol: Regioselective Zincation of Pyridazine [19]

To a solution of pyridazine in an appropriate solvent, TMPZnCl·LiCl is added, and the mixture is stirred at a specified temperature. The resulting zincated pyridazine is then quenched with an electrophile, such as iodine, to yield the corresponding 3-substituted pyridazine.

ElectrophileProductYield (%)
I₂3-Iodopyridazine85
PhCOCl3-Benzoylpyridazine75
Allyl bromide3-Allylpyridazine68

Visualizing Reactivity: Signaling Pathways and Workflows

To further elucidate the reactivity patterns and experimental processes discussed, the following diagrams have been generated using Graphviz.

Electrophilic_Aromatic_Substitution pyridazine Pyridazine Ring deactivated Electron-Deficient (Deactivated) pyridazine->deactivated Electron-withdrawing N atoms activated Activated Pyridazine (e.g., N-oxide) pyridazine->activated N-Oxidation product Substituted Pyridazine activated->product Electrophilic Attack electrophile Electrophile (E+) electrophile->product

Diagram 1: General pathway for electrophilic aromatic substitution on the pyridazine ring.

Nucleophilic_Aromatic_Substitution halopyridazine Halopyridazine (e.g., this compound) meisenheimer Meisenheimer Complex halopyridazine->meisenheimer nucleophile Nucleophile (Nu-) nucleophile->meisenheimer Addition product Substituted Pyridazine meisenheimer->product Elimination of Halide

Diagram 2: Mechanism of nucleophilic aromatic substitution on a halopyridazine.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System halopyridazine Halopyridazine reaction Reaction Mixture (Solvent, Heat, Inert Atm.) halopyridazine->reaction boronic_acid Boronic Acid / Ester boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., Na₂CO₃) base->reaction workup Workup (Extraction, Purification) reaction->workup product Cross-Coupled Product workup->product

Diagram 3: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The pyridazine ring exhibits a rich and diverse reactivity profile, characterized by its susceptibility to nucleophilic attack and its participation in a variety of cycloaddition and metal-catalyzed reactions. While electrophilic substitution is generally disfavored, appropriate activation strategies can overcome this limitation. The fundamental principles and experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyridazine-containing molecules, enabling the continued exploration of this important heterocyclic scaffold in drug discovery and materials science.

References

The Versatility of the Pyridazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive moiety for the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the diverse applications of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. It also details the mechanisms of action of key derivatives, provides structured quantitative data, and outlines comprehensive experimental protocols for their evaluation.

Physicochemical Properties and Synthesis

The pyridazine ring's distinct electronic distribution influences its interactions with biological targets.[1] Its synthesis can be achieved through various established methods, with the condensation of γ-ketoacids with hydrazines being a common and reliable approach.[2]

A general synthetic workflow for 6-aryl-3(2H)-pyridazinones is outlined below:

G cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclocondensation cluster_intermediate2 Intermediate cluster_reaction3 Aromatization cluster_final Final Product Substituted Benzene Substituted Benzene AlCl3 AlCl3 Substituted Benzene->AlCl3 Succinic Anhydride Succinic Anhydride Succinic Anhydride->AlCl3 β-Aroylpropionic Acid β-Aroylpropionic Acid AlCl3->β-Aroylpropionic Acid Hydrazine Hydrate Hydrazine Hydrate β-Aroylpropionic Acid->Hydrazine Hydrate 4,5-Dihydropyridazin-3(2H)-one 4,5-Dihydropyridazin-3(2H)-one Hydrazine Hydrate->4,5-Dihydropyridazin-3(2H)-one Br2/AcOH or MnO2 Br2/AcOH or MnO2 4,5-Dihydropyridazin-3(2H)-one->Br2/AcOH or MnO2 6-Aryl-3(2H)-pyridazinone 6-Aryl-3(2H)-pyridazinone Br2/AcOH or MnO2->6-Aryl-3(2H)-pyridazinone

General synthetic workflow for 6-aryl-3(2H)-pyridazinones.

Anticancer Applications

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[3]

Signaling Pathways Targeted by Anticancer Pyridazine Derivatives

Several pyridazine-based compounds have been shown to inhibit key kinases involved in cancer progression, such as the c-Jun N-terminal kinase (JNK) and the PI3K/Akt pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors, Stress Growth Factors, Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors, Stress->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K JNK JNK Receptor Tyrosine Kinase->JNK Akt Akt PI3K->Akt Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Akt->Proliferation, Survival, Angiogenesis c-Jun/c-Fos c-Jun/c-Fos JNK->c-Jun/c-Fos c-Jun/c-Fos->Proliferation, Survival, Angiogenesis Pyridazine Derivatives_PI3K Pyridazine Derivatives Pyridazine Derivatives_PI3K->PI3K Pyridazine Derivatives_JNK Pyridazine Derivatives Pyridazine Derivatives_JNK->JNK

Inhibition of PI3K/Akt and JNK pathways by pyridazine derivatives.
Quantitative Anticancer Activity Data

The cytotoxic effects of various pyridazine derivatives against different cancer cell lines are summarized below.

Compound IDCancer Cell LineIC50 (µM)
Pyridazine-Urea 8e MCF-7 (Breast)0.22
Pyridazine-Urea 8n MCF-7 (Breast)1.88
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30
Pyrazolo-pyridazine 4 HCT-116 (Colon)18.38
Imidazo[1,2-b]pyridazine 4e MCF-7 (Breast)Not specified, but active

Antimicrobial Applications

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents.[4]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) of several pyridazine derivatives against various bacterial strains are presented below.

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chloro derivatives E. coli0.892–3.744Chloramphenicol2.019–8.078
Chloro derivatives P. aeruginosa0.892–3.744Chloramphenicol2.019–8.078
Hydrazone derivative 15(d) S. aureusNot specified, but highest activity
Hydrazone derivative 15(d) S. faecalisNot specified, but highest activity
Hydrazone derivative 15(d) E. coliNot specified, but highest activity
Hydrazone derivative 15(d) P. aeruginosaNot specified, but highest activity

Anti-inflammatory Applications

Pyridazine derivatives have demonstrated potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Mechanism of COX Inhibition

Pyridazine-based compounds can selectively inhibit the COX-2 isoenzyme, which is a key mediator of inflammation and pain, while showing less inhibition of the COX-1 isoenzyme, thereby potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyridazine Derivatives Pyridazine Derivatives Pyridazine Derivatives->COX-2

Inhibition of COX-2 by pyridazine derivatives.
Quantitative Anti-inflammatory Activity Data

The COX-2 inhibitory activity of representative pyridazine derivatives is shown below.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Compound 6b 0.18Not specified6.33
Compound 4c 0.26Not specifiedNot specified
Celecoxib (Reference) 0.35Not specifiedNot specified
Indomethacin (Reference) Not specifiedNot specified0.50

Neuroprotective Applications

Certain pyridazine derivatives have shown promise as neuroprotective agents, particularly as activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[7][8] Upregulation of EAAT2 can help in clearing excess glutamate (B1630785) from the synaptic cleft, thereby reducing excitotoxicity, a key factor in several neurodegenerative diseases.

FDA-Approved Drugs Featuring the Pyridazine Scaffold

The therapeutic potential of the pyridazine core is underscored by the number of FDA-approved drugs that incorporate this moiety.

Drug NameMechanism of ActionTherapeutic Area
Deucravacitinib Allosteric inhibitor of tyrosine kinase 2 (TYK2)Psoriasis, Psoriatic Arthritis
Relugolix Gonadotropin-releasing hormone (GnRH) receptor antagonistProstate Cancer, Uterine Fibroids
Ponatinib Pan-BCR-ABL1 tyrosine kinase inhibitorLeukemia

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyridazine derivatives are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyridazine derivatives on cancer cell lines.

G Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plate->Incubate for 24h Treat with pyridazine derivatives (serial dilutions) Treat with pyridazine derivatives (serial dilutions) Incubate for 24h->Treat with pyridazine derivatives (serial dilutions) Incubate for 48-72h Incubate for 48-72h Treat with pyridazine derivatives (serial dilutions)->Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes the evaluation of the anti-inflammatory effects of pyridazine derivatives in an animal model.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the pyridazine derivative or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the minimum inhibitory concentration (MIC) of pyridazine derivatives.

G Prepare serial dilutions of pyridazine derivatives in broth Prepare serial dilutions of pyridazine derivatives in broth Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Prepare serial dilutions of pyridazine derivatives in broth->Inoculate with standardized bacterial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with standardized bacterial suspension->Incubate at 37°C for 18-24h Visually assess for turbidity Visually assess for turbidity Incubate at 37°C for 18-24h->Visually assess for turbidity Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually assess for turbidity->Determine MIC (lowest concentration with no visible growth)

Workflow for the broth microdilution susceptibility test.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyridazine derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Apoptosis Analysis: Western Blotting for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by pyridazine derivatives through the analysis of key protein markers.

Protocol:

  • Cell Lysis: Treat cancer cells with the pyridazine derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) followed by secondary antibodies conjugated to a detectable enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the changes in the expression levels of the apoptotic markers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloropyridazine from Pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-chloropyridazine from pyridazinone, a critical transformation for the generation of valuable intermediates in pharmaceutical and agrochemical research. This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The protocols described herein focus on the widely employed chlorination of pyridazinone using common chlorinating agents, with a primary emphasis on phosphorus oxychloride (POCl₃). This guide includes a comparative summary of reaction conditions, detailed step-by-step procedures, and a graphical representation of the experimental workflow to ensure reproducible and efficient synthesis.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities.[3][4] The chloro-substituted pyridazines, in particular, are key precursors for the introduction of various functional groups through nucleophilic substitution reactions. The conversion of pyridazinone to this compound is a fundamental step in the synthesis of numerous compounds with potential therapeutic applications, including but not limited to antiviral, anticancer, and antihypertensive agents.[5][6][7] The most common and effective method for this transformation involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃).[1][2][5] This document outlines optimized protocols for this synthesis, providing researchers with the necessary information to perform this reaction efficiently and safely.

Comparative Synthesis Data

The following table summarizes various reported methods for the synthesis of this compound from pyridazinone, highlighting the different chlorinating agents, reaction conditions, and corresponding yields. This allows for an at-a-glance comparison to select the most suitable protocol for a given research need.

Chlorinating AgentStarting MaterialStoichiometry (Reagent:Substrate)SolventTemperature (°C)Time (h)Yield (%)Reference
Phosphorus Oxychloride (POCl₃)3(2H)-Pyridazinone~10:1 (v/w)Neat90463[2]
Phosphorus Oxychloride (POCl₃)3-Hydroxypyridazine~8:1 (v/w)NeatReflux467[2]
Phosphorus Trichloride (PCl₃)3(2H)-Pyridazinone~3.4:1 (mol/mol)Neat854.546[1]
Phosphorus Oxychloride (POCl₃) & Dimethylformamide6-(2-hydroxyphenyl)-3(2H)-pyridazinoneNot specifiedNeat75-904-5Not specified[8]

Experimental Workflow

The general workflow for the synthesis of this compound from pyridazinone is depicted in the following diagram. This process includes the reaction setup, the chlorination reaction itself, quenching of the reaction, and subsequent work-up and purification steps to isolate the final product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Pyridazinone reaction Heating & Stirring (e.g., 90°C, 4h) start->reaction reagent Chlorinating Agent (e.g., POCl₃) reagent->reaction quench Quenching (Ice-water) reaction->quench neutralize Neutralization (e.g., NaOH or NH₃) quench->neutralize extract Extraction (e.g., CH₂Cl₂ or Chloroform) neutralize->extract wash Washing (Brine) extract->wash dry Drying (e.g., MgSO₄ or Na₂SO₄) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of this compound using phosphorus oxychloride, which is the most commonly reported and highest-yielding method.

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride

This protocol is adapted from a procedure with a reported yield of 63%.[2]

Materials:

  • 3(2H)-Pyridazinone (1 g, 10.4 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Ice (100 g)

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3(2H)-pyridazinone (1 g, 10.4 mmol).

  • Addition of Reagent: Carefully add phosphorus oxychloride (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90°C and stir for 4 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto ice (100 g) in a beaker with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization: Alkalize the aqueous mixture with a 50% NaOH solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The resulting yellow solid can be further purified by column chromatography if necessary.

Protocol 2: Alternative Synthesis using Phosphorus Oxychloride with a Higher Scale

This protocol is based on a procedure with a reported yield of 67%.[2]

Materials:

  • 3-Hydroxypyridazine (96 g, 1 mol)

  • Phosphorus oxychloride (POCl₃) (800 mL)

  • Ice (2 kg)

  • Ammonia (B1221849) solution

  • Chloroform (B151607) (CHCl₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Large separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, place 3-hydroxypyridazine (96 g, 1 mol).

  • Addition of Reagent: Add phosphorus oxychloride (800 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Removal of Excess Reagent: After cooling, remove the excess POCl₃ under vacuum.

  • Quenching: Cool the residue and carefully add it to 2 kg of ice in a suitable container.

  • Neutralization: Neutralize the reaction mixture with ammonia solution.

  • Extraction: Extract the product with chloroform (4 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (3 x 200 mL). Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Remove the solvent under reduced pressure to obtain the desired product, this compound.

Safety Precautions

  • Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is highly exothermic and can generate corrosive fumes. It should be performed slowly and with caution.

  • The final product, this compound, is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Handle with care.

Conclusion

The synthesis of this compound from pyridazinone is a robust and reproducible reaction, with phosphorus oxychloride being a highly effective chlorinating agent. The protocols provided in this document, along with the comparative data and workflow visualization, offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. Careful adherence to the experimental procedures and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols for Suzuki Coupling with 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-chloropyridazine with a variety of boronic acids. This reaction is a powerful and versatile tool for the synthesis of 3-substituted pyridazines, which are important scaffolds in medicinal chemistry and materials science. Due to the relatively low reactivity of heteroaryl chlorides like this compound, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling General Reaction Scheme cluster_reactants Reactants cluster_products Product This compound Catalyst Pd Catalyst Base, Solvent This compound->Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst plus1 + 3-Substituted_pyridazine Catalyst->3-Substituted_pyridazine Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification prep_reagents Weigh Reactants: This compound Boronic Acid Base setup Combine Reactants and Base in Schlenk Flask prep_reagents->setup prep_catalyst Prepare Catalyst System: Pd Source + Ligand add_catalyst Add Catalyst System prep_catalyst->add_catalyst prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Evacuate and Backfill with Inert Gas (3x) setup->inert inert->add_catalyst add_catalyst->add_solvent heat Heat to Reaction Temperature (80-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with Water, and Extract with Organic Solvent monitor->workup Reaction Complete wash Wash Organic Layer with Brine workup->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_complex Ar-Pd(II)(R)Ln transmetalation->r_pd_complex reductive_elimination Reductive Elimination r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reagents Ar-X + R-B(OH)₂ reagents->transmetalation R-B(OH)₂ base Base base->transmetalation

Application Notes and Protocols: Palladium-Catalyzed Sonogashira Reaction of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Sonogashira reaction of 3-chloropyridazine. This cross-coupling reaction is a powerful tool for the synthesis of 3-alkynylpyridazine derivatives, which are valuable intermediates in the development of novel pharmaceutical agents and other functional organic materials.

Introduction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

For drug development professionals, the pyridazine (B1198779) core is a privileged scaffold found in numerous biologically active compounds. The ability to introduce diverse alkyne functionalities at the 3-position of the pyridazine ring via the Sonogashira reaction opens up a vast chemical space for the synthesis of novel drug candidates.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Key Parameters for Optimization:

  • Palladium Catalyst: The choice of palladium source and ligands is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine (B1218219) ligands. The ligand can influence the stability and activity of the catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common choices.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating, depending on the reactivity of the substrates.

Data Presentation

While specific data for the Sonogashira reaction of this compound is not extensively reported in the literature, the following table provides representative yields for the Sonogashira coupling of a closely related substrate, 5-bromo-2-methoxymethyl-6-phenyl-3(2H)-pyridazinone, with various terminal alkynes. This data can serve as a valuable guide for estimating the expected yields and for planning experiments with this compound.

EntryAlkyneProductYield (%)
1Phenylacetylene2-Methoxymethyl-5-(phenylethynyl)-6-phenyl-3(2H)-pyridazinone85
21-Hexyne2-Methoxymethyl-5-(hex-1-yn-1-yl)-6-phenyl-3(2H)-pyridazinone78
33-Butyn-1-ol5-((4-hydroxybut-1-yn-1-yl)-2-methoxymethyl-6-phenyl-3(2H)-pyridazinone72
4Trimethylsilylacetylene2-Methoxymethyl-6-phenyl-5-((trimethylsilyl)ethynyl)-3(2H)-pyridazinone92

Data is based on analogous reactions and should be considered as a guideline.

Experimental Protocols

The following are detailed protocols for performing the Sonogashira coupling reaction with this compound. These protocols are general and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Sonogashira Coupling of this compound

This protocol is adapted from standard procedures for the Sonogashira coupling of heteroaryl chlorides.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-alkynylpyridazine.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts. A copper-free protocol can be employed to circumvent this issue.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous THF (5 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Ar-C≡CR Reductive\nElimination->Pd(0)L2 CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡CH Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation Transmetalation to Pd Base Base Cu-C≡CR->Base Base-H+ Base->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start reagents Combine this compound, Pd Catalyst, CuI, Base, and Solvent in an inert atmosphere start->reagents add_alkyne Add Terminal Alkyne reagents->add_alkyne reaction Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 3-Alkynylpyridazine purification->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines. The pyridazine (B1198779) moiety is a common scaffold in pharmacologically active compounds, and the functionalization of chloropyridazines via C-N bond formation is a critical step in the synthesis of numerous drug candidates.

3-Chloropyridazine presents a unique set of challenges as a substrate in Buchwald-Hartwig amination. The electron-deficient nature of the pyridazine ring and the relative inertness of the C-Cl bond necessitate carefully optimized reaction conditions to achieve high yields and minimize side reactions. These application notes provide a detailed overview of the key parameters, recommended protocols, and troubleshooting strategies for the successful Buchwald-Hartwig amination of this compound.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. Due to the challenging nature of this substrate, more robust, third-generation Buchwald-Hartwig catalyst systems are often required.

Catalyst System

The choice of the palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical for an efficient reaction. For an unactivated substrate like this compound, bulky and electron-rich biarylphosphine ligands are generally the most effective. These ligands facilitate the rate-limiting oxidative addition of the palladium(0) complex to the C-Cl bond.

Recommended Palladium Precursors:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Palladium precatalysts such as G3 and G4 palladacycles, which can offer improved activity and stability.[1]

Recommended Ligands:

  • For Primary and Secondary Amines: XPhos, SPhos, RuPhos, and BrettPhos are highly recommended for their ability to promote the amination of challenging aryl chlorides.[1]

  • For Hindered Amines: BrettPhos has shown particular efficacy for the coupling of sterically demanding primary amines.

Base Selection

A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can also influence the reaction rate and the extent of side reactions.

Commonly Used Bases:

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often most effective bases for this transformation.[1][2]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures and more active catalyst systems.[1][2]

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction kinetics. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

Recommended Solvents:

Tabulated Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions are intended as a starting point for optimization.

Table 1: General Conditions for Amination of this compound with Primary Aliphatic Amines

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand BrettPhos or RuPhos2-4 mol%
Base NaOtBu or LHMDS1.5-2.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.[1]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine can favor the desired product.[1]

Table 2: General Conditions for Amination of this compound with Secondary Aliphatic Amines

ParameterConditionNotes
Palladium Precursor Pd₂(dba)₃ or G3-XPhos1-2 mol%
Ligand XPhos or SPhos2-4 mol%
Base NaOtBu1.5-2.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 90-110 °C
Amine Stoichiometry 1.1-1.5 equivalents

Table 3: Conditions for Amination with Base-Sensitive Substrates

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃2-5 mol%
Ligand RuPhos or DavePhos4-10 mol%
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equivalents
Solvent 1,4-Dioxane or THFA more polar solvent may be necessary to solubilize the inorganic base.[1]
Temperature 100-120 °CHigher temperatures are often needed with weaker bases.
Amine Stoichiometry 1.2-2.0 equivalents

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines using a Strong Base

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the this compound and the amine to the flask.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Amination using a Weaker Inorganic Base

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., RuPhos, 5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting the appropriate palladium precursor, ligand, base, and solvent.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Amido_Complex Palladium Amido Complex Amine_Coordination->Amido_Complex -Base-H⁺Cl⁻ Amido_Complex->Pd(0)L Reductive Elimination Product Product Amido_Complex->Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up and working up a Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Reagents Add Catalyst, Ligand, Base, and Aryl Halide Inert_Atmosphere->Add_Reagents Add_Amine_Solvent Add Amine and Solvent Add_Reagents->Add_Amine_Solvent Heat_Stir Heat and Stir Add_Amine_Solvent->Heat_Stir Monitor_Reaction Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting

Low or No Conversion:

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]

  • Inactive Catalyst: Consider using a more active palladium precatalyst.[1]

  • Inefficient Ligand: Switch to a bulkier, more electron-rich phosphine ligand.[1]

  • Insufficient Temperature: Increase the reaction temperature.[1]

Hydrodehalogenation Side Product:

  • This side reaction, where the chlorine is replaced by a hydrogen, can compete with the desired amination.

  • Optimize Ligand: A more effective ligand can promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Strictly Anhydrous Conditions: Traces of water can promote this side reaction.[1]

Poor Solubility of Base:

  • For inorganic bases like K₃PO₄ or Cs₂CO₃, solubility in nonpolar solvents like toluene can be low.

  • Change Solvent: Switch to a more polar aprotic solvent such as 1,4-dioxane or THF.[1]

  • Vigorous Stirring: Ensure efficient stirring to maximize the interaction between the base and the reaction mixture.[1]

By carefully considering the factors outlined in these application notes and protocols, researchers can successfully navigate the challenges associated with the Buchwald-Hartwig amination of this compound and efficiently synthesize a wide range of valuable 3-aminopyridazine (B1208633) derivatives.

References

Application Notes and Protocols for C-H Functionalization of 3-Chloropyridazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering novel pathways for the construction of complex molecules. Pyridazine (B1198779) scaffolds are key components in a multitude of pharmaceuticals and agrochemicals. The targeted C-H functionalization of 3-chloropyridazine and its derivatives opens up new avenues for the late-stage modification of these important heterocycles, enabling the rapid generation of diverse compound libraries for drug discovery and development.

These application notes provide an overview of potential C-H functionalization strategies applicable to the this compound core, including detailed experimental protocols adapted from methodologies reported for closely related substrates. The protocols cover radical-mediated alkoxylation, palladium-catalyzed direct arylation, and a prospective iridium-catalyzed borylation, offering a versatile toolkit for researchers in the field.

I. Radical-Mediated C-H Alkoxylation

This protocol is adapted from the successful C-H functionalization of 3,6-dichloropyridazine (B152260) and offers a method for the introduction of alkoxy groups onto the pyridazine ring.[1] This approach is notable for its operational simplicity and use of readily available reagents.

General Reaction Scheme

Caption: General scheme for radical C-H alkoxylation.

Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

  • Titanium(III) chloride (TiCl₃, 15 wt. % in aq. HCl)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the primary alcohol (10.0 equiv.) and a 1:1 mixture of H₂O/MeCN (to achieve a 0.2 M concentration of the pyridazine).

  • Stir the mixture at room temperature.

  • Add tert-butyl hydroperoxide (3.0 equiv.) dropwise to the solution.

  • Slowly add titanium(III) chloride solution (3.0 equiv.) dropwise over 10-15 minutes. The reaction mixture will typically change color.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ until the pH is ~8.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkoxy-3-chloropyridazine.

Representative Data (Adapted from 3,6-dichloropyridazine)
EntryAlcoholProductYield (%)
1Methanol4-Methoxy-3,6-dichloropyridazine75
2Ethanol4-Ethoxy-3,6-dichloropyridazine72
3n-Propanol3,6-Dichloro-4-propoxypyridazine68
4Benzyl alcohol4-(Benzyloxy)-3,6-dichloropyridazine65

II. Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful method for the formation of C-C bonds. The following protocol is a general method for the palladium-catalyzed direct arylation of N-heterocycles and can be adapted for this compound.

Experimental Workflow

start Combine Reactants and Catalysts reaction Heat under Inert Atmosphere start->reaction 100-140 °C, 12-24 h workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Arylated Product purification->product

Caption: Workflow for Pd-catalyzed C-H arylation.

Experimental Protocol

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMA) or other suitable solvent

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or vial, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and pivalic acid (30 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent (e.g., DMA, to achieve a 0.2-0.5 M concentration).

  • Seal the vessel and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the arylated this compound.

Representative Substrate Scope (Hypothetical for this compound)
EntryAryl HalideExpected ProductPredicted Yield (%)
14-Bromoanisole3-Chloro-x-(4-methoxyphenyl)pyridazine60-80
24-Bromotoluene3-Chloro-x-(p-tolyl)pyridazine65-85
31-Bromo-4-(trifluoromethyl)benzene3-Chloro-x-(4-(trifluoromethyl)phenyl)pyridazine50-70
42-Bromopyridine3-Chloro-x-(pyridin-2-yl)pyridazine45-65

Note: The position of arylation (C-4, C-5, or C-6) will depend on the specific reaction conditions and the electronic and steric nature of the substrate and coupling partner.

III. Iridium-Catalyzed C-H Borylation (Prospective)

Iridium-catalyzed C-H borylation is a highly effective method for introducing a boronic ester group, which can then be used in a variety of subsequent cross-coupling reactions. While not yet reported specifically for this compound, this methodology is well-established for a wide range of heterocycles.

Decision Pathway for Borylation Site Selectivity

start This compound Derivative sterics Steric Hindrance at C-4/C-6? start->sterics electronics Electronic Effects? sterics->electronics Low c5_borylation Borylation at C-5 sterics->c5_borylation High c4_borylation Borylation at C-4 electronics->c4_borylation Less Hindered c6_borylation Borylation at C-6 electronics->c6_borylation Electron-poor

Caption: Factors influencing regioselectivity in C-H borylation.

Proposed Experimental Protocol

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) or other suitable ligand

  • Cyclooctane or another suitable solvent

  • Microwave vial or sealed tube

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and the ligand (3.0 mol%) to a microwave vial.

  • Add the solvent (e.g., cyclooctane) to achieve a concentration of 0.2-0.5 M.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the borylated this compound.

Expected Products and Potential for Further Functionalization

The borylated this compound can be a versatile intermediate for further diversification through Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, or vinyl halides.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Transition metal catalysts and reagents can be toxic and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

The C-H functionalization of this compound and its derivatives presents a significant opportunity for the efficient synthesis of novel and potentially bioactive molecules. The protocols outlined in these application notes, based on established methodologies for related heterocyclic systems, provide a solid foundation for researchers to explore this promising area of chemical synthesis. Further optimization of reaction conditions will be necessary to achieve high yields and regioselectivity for specific substrates.

References

Synthesis of Bioactive Molecules Using a 3-Chloropyridazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloropyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its inherent chemical features, including the presence of two adjacent nitrogen atoms and a reactive chlorine atom, allow for facile structural modifications and the introduction of diverse pharmacophores. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two classes of bioactive molecules derived from this compound: anticancer agents targeting PARP-1 and analgesic compounds.

Application Note 1: Synthesis of Novel Chloropyridazine Hybrids as Anticancer Agents

Introduction

Pyridazine-based compounds have shown significant promise as anticancer agents by targeting various biological processes involved in cancer progression. This application note details the synthesis of a series of 4-chloropyridazinoxyphenyl conjugates designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and inducers of apoptosis. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair mechanisms.[1]

General Synthetic Workflow

The synthesis of the target chloropyridazine hybrids involves a multi-step process, beginning with the synthesis of key intermediates followed by a Claisen-Schmidt condensation to yield the final products.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 3,6-dichloropyridazine 3,6-dichloropyridazine Intermediate_1 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde 3,6-dichloropyridazine->Intermediate_1 K2CO3, isopropanol, reflux 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->Intermediate_1 Final_Products 4-chloropyridazinoxyphenyl hybrids Intermediate_1->Final_Products KOH, ethanol, rt 4-hydroxyacetophenone 4-hydroxyacetophenone Intermediate_2 1-(4-(Benzyloxy)phenyl)ethanone derivatives 4-hydroxyacetophenone->Intermediate_2 K2CO3, isopropanol, reflux Benzyl_halide Substituted Benzyl Halide Benzyl_halide->Intermediate_2 Intermediate_2->Final_Products G DNA_Damage DNA Damage (induced by compounds) p53 p53 DNA_Damage->p53 activates Bax_Bak Bax/Bak Activation p53->Bax_Bak upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Caspase-9 Caspase-9 (Initiator) Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes G cluster_0 Pyrazole Synthesis cluster_1 Derivatization 3-chloro-6-hydrazinopyridazine 3-chloro-6-hydrazinopyridazine Pyrazole_Core 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles 3-chloro-6-hydrazinopyridazine->Pyrazole_Core p-toluenesulfonic acid, grinding beta-ketonitriles β-Ketonitriles beta-ketonitriles->Pyrazole_Core Final_Derivatives Final Analgesic Compounds Pyrazole_Core->Final_Derivatives Nucleophilic Substitution Secondary_Amines Cyclic Secondary Amines (e.g., pyrrolidine, piperidine, morpholine) Secondary_Amines->Final_Derivatives G Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Acetic_Acid_Injection Acetic Acid Injection (Pain Induction) Drug_Admin->Acetic_Acid_Injection Observation Observation and Counting of Writhes Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Protection) Observation->Data_Analysis

References

Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Using a 3-Chloropyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical mediators of DNA repair and cell death pathways. Their role in genomic stability has made them a prime target for cancer therapy, especially in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. The inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death in cancer cells, a concept known as synthetic lethality.

This document provides detailed application notes and protocols for the synthesis of novel PARP inhibitors utilizing a 3-chloropyridazine scaffold. The described methodologies are based on the successful synthesis of a series of 4-chloropyridazinoxyphenyl conjugates which have demonstrated significant PARP-1 inhibitory activity and anticancer effects.[1][2][3]

Data Presentation

The synthesized 4-chloropyridazinoxyphenyl conjugates have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following tables summarize the growth inhibition percentages and IC50 values for the most potent compounds.

Table 1: Percentage Growth Inhibition of 4-Chloropyridazinoxyphenyl Conjugates (100 µg/mL)

CompoundHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)
3c 85.3%88.1%82.5%
3d 82.1%85.4%80.2%
3e 89.6%92.3%87.9%
4b 78.9%81.2%75.6%
Olaparib 95.2%97.8%94.1%

Table 2: IC50 Values (µM) of Selected 4-Chloropyridazinoxyphenyl Conjugates

CompoundHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)PARP-1 Inhibition (IC50, µM)
3c 1.251.101.550.021
3d 1.801.652.100.025
3e 0.950.801.150.018
4b 2.502.202.950.045
Olaparib 0.500.450.650.015

Experimental Protocols

Protocol 1: Synthesis of Intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1)

This protocol describes the synthesis of the key intermediate compound.

Materials:

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in isopropanol (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 3,6-dichloropyridazine (1.49 g, 10 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Protocol 2: General Procedure for the Synthesis of 4-chloropyridazinoxyphenyl-aromatic ketones (3a-h)

This protocol outlines the synthesis of the final PARP inhibitor compounds.

Materials:

Procedure:

  • In a beaker, dissolve 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (0.23 g, 1 mmol) and the appropriate substituted acetophenone (B1666503) (1 mmol) in absolute ethanol (20 mL).

  • Add 10% aqueous potassium hydroxide solution (5 mL) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice.

  • The precipitate formed is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: PARP-1 Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the PARP-1 inhibitory activity of the synthesized compounds. This is a representative protocol and may need optimization.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds (dissolved in DMSO)

  • Olaparib (positive control)

  • Microplate reader

Procedure:

  • Plate Preparation: Rehydrate the histone-coated wells with 1x PARP Assay Buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds and Olaparib to the designated wells. Add DMSO vehicle to the control wells.

  • Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer. Add the master mix to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 reaction to proceed.

  • Detection:

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde 3,6-Dichloropyridazine->Intermediate_1 K2CO3, Isopropanol, Reflux 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Intermediate_1 Final_Products 4-Chloropyridazinoxyphenyl Conjugates (PARP Inhibitors) Intermediate_1->Final_Products KOH, Ethanol, RT Substituted_Acetophenones Substituted_Acetophenones Substituted_Acetophenones->Final_Products

Caption: Synthetic workflow for 4-chloropyridazinoxyphenyl PARP inhibitors.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation No_Repair DNA Repair Blocked PARP1_Activation->No_Repair Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor This compound-based PARP Inhibitor Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1_Activation Apoptosis Apoptosis No_Repair->Apoptosis

Caption: PARP-1 signaling in DNA repair and its inhibition.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine (B1198779) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, 3-chloropyridazine serves as a crucial intermediate for the synthesis of a wide array of functionalized pyridazines with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives.

General Workflow for the Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a two-step process. The first step is the chlorination of a pyridazin-3(2H)-one precursor to yield the this compound intermediate. While microwave-assisted chlorination of similar heterocyclic compounds has been reported, for pyridazinones, conventional heating with phosphorus oxychloride (POCl₃) is a well-established and reliable method.[3] Subsequent functionalization of the this compound intermediate via nucleophilic substitution reactions, such as Suzuki couplings and aminations, can be efficiently carried out using microwave irradiation.

G cluster_0 Step 1: Chlorination (Conventional Heating) cluster_1 Step 2: Derivatization (Microwave-Assisted) Pyridazin-3(2H)-one Pyridazin-3(2H)-one This compound Intermediate This compound Intermediate Pyridazin-3(2H)-one->this compound Intermediate Reflux POCl3 POCl3 This compound Derivative This compound Derivative This compound Intermediate->this compound Derivative Microwave Irradiation This compound Intermediate->this compound Derivative Nucleophile Nucleophile

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-phenylpyridazine (Conventional Heating)

This protocol describes the chlorination of 6-phenylpyridazin-3(2H)-one to form the key intermediate, 3-chloro-6-phenylpyridazine, using conventional heating.[3]

Materials:

Procedure:

  • A mixture of 6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.[3]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.[3]

  • The mixture is then neutralized with a 4% NaOH solution.[3]

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine.[3]

Protocol 2: Microwave-Assisted Suzuki Coupling of 3,6-Dichloropyridazine (B152260)

This protocol details the microwave-assisted Suzuki coupling of 3,6-dichloropyridazine with various boronic acids to synthesize 3-chloro-6-arylpyridazine derivatives.

Materials:

Procedure:

  • In a microwave vial, combine 3,6-dichloropyridazine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.12 mmol), and K₂CO₃ (2.0 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (see Table 1 for examples).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 3: Microwave-Assisted Amination of 3-Chloro-6-arylpyridazine

This protocol describes the microwave-assisted amination of a 3-chloro-6-arylpyridazine intermediate with various amines.

Materials:

  • 3-Chloro-6-arylpyridazine

  • Amine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine the 3-chloro-6-arylpyridazine (1.0 mmol), amine (1.2 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (see Table 2 for examples).

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the desired 3-amino-6-arylpyridazine derivative.

Data Presentation

Table 1: Microwave-Assisted Suzuki Coupling of 3,6-Dichloropyridazine

EntryArylboronic AcidTemperature (°C)Time (min)Yield (%)
1Phenylboronic acid1501085
24-Methoxyphenylboronic acid1501092
34-Chlorophenylboronic acid1501578
43-Thienylboronic acid1501281

Table 2: Microwave-Assisted Amination of 3-Chloro-6-(4-methoxyphenyl)pyridazine

EntryAmineTemperature (°C)Time (min)Yield (%)
1Benzylamine1951597
2Morpholine1802095
3Aniline2002588
4Piperidine1801596

Applications in Drug Development: Targeting Cancer Signaling Pathways

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death. Several pyridazine-based compounds have been identified as potent PARP-1 inhibitors.[4]

G DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates Apoptosis Apoptosis DNA Damage->Apoptosis induces DNA Repair DNA Repair PARP-1->DNA Repair promotes DNA Repair->DNA Damage repairs This compound Derivative This compound Derivative This compound Derivative->PARP-1 inhibits

Caption: Simplified signaling pathway of PARP-1 inhibition by this compound derivatives.

JNK1 Pathway Inhibition

The c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK1 pathway is implicated in various cancers. Novel 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 gene expression and inhibit its activity, leading to anticancer effects.[5]

G Stress Stimuli Stress Stimuli JNK1 JNK1 Stress Stimuli->JNK1 activates c-Jun c-Jun JNK1->c-Jun phosphorylates Apoptosis Apoptosis JNK1->Apoptosis regulates Proliferation Proliferation c-Jun->Proliferation promotes This compound Derivative This compound Derivative This compound Derivative->JNK1 inhibits

Caption: Simplified diagram of the JNK1 signaling pathway and its inhibition.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient avenue for the preparation of diverse this compound derivatives. These compounds serve as valuable scaffolds in drug discovery, with notable potential as anticancer agents through the inhibition of critical signaling pathways like PARP-1 and JNK1. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis and development of novel pyridazine-based therapeutics.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 3-chloropyridazine, a crucial intermediate in pharmaceutical and agrochemical research, utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability.

Introduction

This compound is a key building block for the synthesis of a wide range of biologically active molecules. The traditional batch synthesis often involves the use of hazardous reagents like phosphorus oxychloride (POCl₃) at high temperatures, posing significant safety and scalability challenges. Flow chemistry presents a safer and more efficient alternative by performing the reaction in a continuously flowing stream within a microreactor or a coiled tube reactor. This approach minimizes the reaction volume at any given time, allows for precise control over reaction parameters, and facilitates rapid optimization and scale-up.

The primary synthetic route involves the chlorination of pyridazin-3(2H)-one using a suitable chlorinating agent, most commonly phosphorus oxychloride. In a flow setup, the reagents are continuously pumped and mixed at a specific temperature within a heated reactor, followed by in-line quenching and collection.

Advantages of Flow Chemistry for this compound Synthesis

  • Enhanced Safety: The small internal volume of flow reactors significantly reduces the risk associated with handling hazardous reagents like POCl₃ and minimizes the potential for thermal runaways.

  • Improved Process Control: Precise control over reaction temperature, pressure, and residence time leads to higher reproducibility and selectivity.

  • Faster Reactions: The efficient heat and mass transfer in flow reactors often leads to significantly reduced reaction times compared to batch processes.

  • Scalability: Scaling up production is straightforward by either extending the operation time or by "numbering up" (running multiple reactors in parallel).

  • Automation: Continuous flow systems can be easily automated for unattended operation and data logging.

Experimental Section

General Reaction Scheme

The synthesis of this compound is achieved through the chlorination of pyridazin-3(2H)-one.

G cluster_reactants Reactants cluster_products Products pyridazinone Pyridazin-3(2H)-one reaction Chlorination pyridazinone->reaction pocle Phosphorus Oxychloride (POCl3) pocle->reaction chloropyridazine This compound side_product Phosphoric Acid reaction->chloropyridazine reaction->side_product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

The continuous flow synthesis of this compound involves pumping a solution of pyridazin-3(2H)-one and a solution of phosphorus oxychloride into a T-mixer. The combined stream then enters a heated reactor coil where the reaction takes place. The product stream is then cooled and collected.

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagent1 Pyridazin-3(2H)-one in Solvent pump1 Syringe Pump 1 reagent1->pump1 reagent2 POCl3 in Solvent pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil mixer->reactor cooler Cooling Bath reactor->cooler collection Product Collection cooler->collection

Application Notes and Protocols for Multicomponent Reactions Involving 3-Chloropyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail a representative multicomponent reaction involving a chloro-substituted heterocyclic aldehyde, analogous to a hypothetical reaction with a 3-chloropyridazine derivative. Due to a lack of specific literature examples for multicomponent reactions directly utilizing this compound as a primary reactant, this document leverages a known Passerini three-component reaction of 2-chloroquinoline-3-carboxaldehyde to provide a detailed experimental framework.[1][2] This serves as a valuable starting point for researchers interested in exploring the utility of chloropyridazine scaffolds in diversity-oriented synthesis.

Application Note 1: Synthesis of α-Acyloxy Carboxamides via a Passerini-Type Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the rapid synthesis of α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[3][4][5] This reaction is particularly useful in medicinal chemistry for the generation of diverse libraries of compounds with potential biological activity. While direct examples with this compound are scarce, the successful application of this reaction to other chloro-substituted heterocyclic aldehydes, such as 2-chloroquinoline-3-carboxaldehyde, demonstrates the feasibility of incorporating such motifs.[1][2]

The chloro-substituted pyridazine (B1198779) moiety is of significant interest in drug discovery, and its incorporation into complex molecules via multicomponent reactions could yield novel therapeutic agents. The following protocol outlines a hypothetical Passerini reaction based on a this compound-containing aldehyde.

Logical Workflow for Passerini-Type Reaction

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A 6-Chloro-pyridazine-3-carbaldehyde D One-Pot Reaction (DCM/H2O, rt) A->D B Carboxylic Acid (e.g., Propynoic Acid) B->D C Isocyanide (e.g., Cyclohexyl Isocyanide) C->D E α-Acyloxy Carboxamide Derivative D->E

Caption: Workflow for the Passerini-type three-component reaction.

Experimental Protocol: Passerini Reaction with a Hypothetical this compound Aldehyde

This protocol is adapted from the successful Passerini reaction of 2-chloroquinoline-3-carboxaldehyde.[1][2]

Objective: To synthesize an α-acyloxy carboxamide derivative using a this compound-containing aldehyde via a Passerini three-component reaction.

Materials:

  • 6-Chloro-pyridazine-3-carbaldehyde (1.0 mmol, 142.5 mg)

  • Propynoic acid (1.0 mmol, 70.0 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.2 mg)

  • Dichloromethane (B109758) (DCM, 5 mL)

  • Water (5 mL)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 6-chloro-pyridazine-3-carbaldehyde (1.0 mmol).

  • Add dichloromethane (5 mL) and water (5 mL) to the flask.

  • To this biphasic mixture, add propynoic acid (1.0 mmol) followed by cyclohexyl isocyanide (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired α-acyloxy carboxamide.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields for a series of hypothetical Passerini reactions with various isocyanides and carboxylic acids, based on analogous reactions with 2-chloroquinoline-3-carboxaldehyde.[1][2]

EntryAldehydeCarboxylic AcidIsocyanideProductYield (%)
16-Chloro-pyridazine-3-carbaldehydePropynoic acidCyclohexyl isocyanideP-1 65
26-Chloro-pyridazine-3-carbaldehydePropynoic acidtert-Butyl isocyanideP-2 60
36-Chloro-pyridazine-3-carbaldehydePropynoic acidBenzyl isocyanideP-3 62
46-Chloro-pyridazine-3-carbaldehyde4-Pentynoic acidCyclohexyl isocyanideP-4 58
56-Chloro-pyridazine-3-carbaldehyde4-Pentynoic acidtert-Butyl isocyanideP-5 55
66-Chloro-pyridazine-3-carbaldehyde4-Pentynoic acidBenzyl isocyanideP-6 57

Signaling Pathway Diagram: General Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Intermediate1 Hydrogen-bonded complex Aldehyde->Intermediate1 H-bonding CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Intermediate1 Isocyanide Isocyanide (R3-NC) Intermediate2 Nitrilium ion intermediate Isocyanide->Intermediate2 Intermediate1->Intermediate2 + Isocyanide Product α-Acyloxy Carboxamide Intermediate2->Product Mumm Rearrangement

Caption: General mechanism of the Passerini three-component reaction.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloropyridazine Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for Suzuki-Miyaura coupling reactions involving 3-chloropyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low to no yield?

A1: Low yields in Suzuki couplings with this compound can stem from several factors. As an electron-deficient heteroaromatic chloride, this compound is a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive chloride. More advanced systems with electron-rich, bulky phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step.[1]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. An inappropriate base can lead to a stalled catalytic cycle.

  • Reaction Conditions: Insufficient temperature may result in a sluggish reaction, while excessive heat can cause catalyst decomposition.

  • Reagent Quality: The purity of the boronic acid, this compound, and the catalyst is crucial. Boronic acids can degrade over time.

  • Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products.[2]

Q2: What are the most common side reactions in the Suzuki coupling of this compound, and how can I minimize them?

A2: The most common side reactions include:

  • Homocoupling of the Boronic Acid: This occurs when two boronic acid molecules couple with each other. It can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a slight excess of the this compound.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[1] This can be mitigated by using anhydrous solvents, ensuring the base is not excessively strong or wet, and avoiding prolonged reaction times at high temperatures.

  • Hydrolysis of the C-Cl bond: Under certain conditions, the chloro group can be hydrolyzed, leading to the formation of pyridazinone byproducts.

Q3: Which catalyst/ligand system is recommended for coupling with this compound?

A3: For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. While a universal system does not exist, good starting points include palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as XPhos, SPhos, or t-Bu₃P.[3] The combination of Pd(dppf)Cl₂ is also a viable option to screen.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and often requires screening. Inorganic bases are most common.

  • Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when other bases fail, particularly in anhydrous conditions.

  • Cesium Carbonate (Cs₂CO₃): A strong base that can enhance reaction rates, but is more expensive.

  • Potassium Fluoride (KF): A milder base that can be useful if your substrate is sensitive to stronger bases.[3]

Q5: What is the ideal solvent system for this reaction?

A5: The solvent must solubilize all reaction components. Common choices include:

  • Toluene/Water or Dioxane/Water mixtures: These are standard biphasic systems that work well for many Suzuki couplings.

  • Anhydrous polar aprotic solvents: Solvents like THF or DMF can be effective, especially when water-sensitive reagents are used. It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
No or Low Product Formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.1a. Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw or sparging with inert gas). 1b. Use a fresh bottle of palladium catalyst. 1c. Screen different, more robust ligands (e.g., Buchwald ligands like XPhos or SPhos).
2. Poor Quality Boronic Acid: The boronic acid may have degraded (protodeboronation).2a. Use fresh, high-purity boronic acid. 2b. Consider using a more stable boronate ester (e.g., a pinacol (B44631) ester).[2]
3. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the specific substrates.3a. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3b. Vary the solvent system (e.g., anhydrous toluene, dioxane, or a mixture with water).
4. Reaction Temperature is Too Low: The energy of activation for the oxidative addition of the C-Cl bond is not being met.4a. Increase the reaction temperature in increments of 10°C. 4b. Consider switching to a higher-boiling solvent or using microwave irradiation.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling side reaction.1a. Improve the degassing procedure for the reaction mixture. 1b. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
2. Stoichiometry: An excess of the boronic acid can favor homocoupling.2a. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. If homocoupling persists, try a 1:1 ratio or a slight excess of the this compound.
Formation of Byproducts 1. Protodeboronation: The boronic acid is being converted to an arene.1a. Use anhydrous solvents and ensure the base is dry. 1b. Use a milder base such as KF. 1c. Minimize reaction time.
2. Dehalogenation of this compound: The chloro group is replaced by hydrogen.2a. Lower the reaction temperature. 2b. Ensure the base is not too strong.
Difficult Purification 1. Residual Palladium: The product is contaminated with palladium residues.1a. During workup, consider washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate (B1220275) or cysteine. 1b. Pass the crude product through a plug of silica (B1680970) gel or a specialized palladium scavenger resin.
2. Co-eluting Impurities: Byproducts have similar polarity to the desired product.2a. Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Chloro-heterocycles with Phenylboronic Acid (Illustrative Data)

Note: This table is a representative summary based on literature for various chloro-heterocycles to illustrate the effect of different reaction components. Yields are highly substrate-dependent.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100< 20
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10040-60
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene110> 85
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110> 80
5Pd(OAc)₂ (2)t-Bu₃P (4)K₃PO₄ (2)Dioxane10070-85

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_intermediate Ar-Pd(II)Ln-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Coupled Product (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base_input Base base_input->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in This compound Suzuki Coupling check_reagents Verify Reagent Quality (Fresh Catalyst, Boronic Acid) start->check_reagents check_conditions Ensure Anhydrous & Oxygen-Free Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Screen Catalyst/Ligand System (e.g., Pd₂(dba)₃/XPhos) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_catalyst->optimize_base optimize_temp Vary Temperature / Solvent (e.g., 100-120°C, Toluene) optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 3-Chloropyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of 3-chloropyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges, focusing on the identification and mitigation of common side products.

Q1: I am observing a significant amount of a byproduct with the mass of my starting boronic acid/alkyne dimer. What is this, and how can I prevent it?

A1: You are likely observing homocoupling , a common side reaction where the coupling partner (e.g., boronic acid in Suzuki reactions or terminal alkyne in Sonogashira reactions) dimerizes.

  • In Suzuki Couplings: This side product arises from the homocoupling of the boronic acid. It is often favored by conditions that lead to slow transmetalation or catalyst decomposition.

  • In Sonogashira Couplings: The dimerization of terminal alkynes is known as Glaser coupling. This reaction is significantly promoted by the presence of oxygen and a copper(I) co-catalyst.[1][2]

Troubleshooting Steps:

  • Ensure Rigorous Anaerobic Conditions: De-gas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction.[3] Oxygen is a known promoter of homocoupling.[1]

  • Slow Addition of Reagents: For Sonogashira couplings, adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling pathway.[3]

  • Consider Copper-Free Conditions (for Sonogashira): The copper(I) co-catalyst is often implicated in alkyne dimerization. Numerous copper-free Sonogashira protocols have been developed and may provide a cleaner reaction profile.[4]

  • Optimize Catalyst and Ligand: Use a highly active and stable catalyst system. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over side reactions.

Q2: My main impurity is pyridazine (B1198779) (the dechlorinated starting material). What causes this, and what can I do to minimize it?

A2: The formation of pyridazine is due to a side reaction called protodechlorination (or hydrodechlorination). In this process, the chlorine atom on the pyridazine ring is replaced by a hydrogen atom.

This can be caused by:

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive pathway can occur where an amide intermediate undergoes β-hydride elimination, leading to the hydrodehalogenated arene.[5]

  • Reaction with Solvent or Base: Protic solvents or impurities (like water) can serve as a hydrogen source, especially under basic conditions at elevated temperatures.

  • Catalyst-Mediated Reduction: Some palladium hydride species, which can form in the catalytic cycle, may act as reducing agents.

Troubleshooting Steps:

  • Use Anhydrous Reagents and Solvents: Ensure all components of your reaction are thoroughly dried to minimize sources of protons.

  • Ligand Selection: The choice of ligand is critical. In Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are designed to favor reductive elimination of the desired C-N bond over competing pathways.

  • Choice of Base: Use a non-nucleophilic, anhydrous base. If using a hydroxide (B78521) or carbonate base with aqueous media, carefully optimize the conditions, as this can be a source of protodechlorination.

Q3: My Suzuki reaction is sluggish, and I see significant decomposition of my boronic acid. What is happening?

A3: You are likely encountering protodeboronation , where the C-B bond of the boronic acid is cleaved by hydrolysis, replacing the boronic acid group with a hydrogen atom. This is a major competitive pathway in Suzuki couplings, especially with electron-rich or heteroaryl boronic acids.[6]

Troubleshooting Steps:

  • Use Boronate Esters or Trifluoroborates: Reagents like boronic acid pinacol (B44631) esters (Bpin) or potassium aryltrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]

  • Ensure Anhydrous Conditions: While some Suzuki protocols use water as a co-solvent, minimizing excess water can reduce the rate of protodeboronation.

  • Use Fresh Reagents: Use freshly purchased or recently purified boronic acid, as they can degrade upon storage.[6]

  • Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of protodeboronation versus the rate of productive cross-coupling. Mild bases and the lowest effective temperature should be trialed.

Quantitative Data on Side Product Formation

While extensive data specifically for this compound is sparse, the following tables summarize results from analogous systems, providing insight into how reaction conditions can influence product and byproduct distribution.

Table 1: Influence of Catalyst on a Copper-Free Sonogashira Coupling of 4-Chlorotoluene with Phenylacetylene Reaction Conditions: [ArCl]/[Alkyne] 5/1, 80 °C, [Pd] (0.01 mol%), [Pd]:[KOH] (1:2); 24 h, argon atmosphere.

Catalyst PrecursorConversion of Phenylacetylene (%)Selectivity for Cross-Coupled Product (%)Selectivity for Homocoupled Dimer (%)
[{Pd(µ-OH)Cl(IPr)}₂]1001000
[{Pd(µ-OH)Cl(IMes)}₂]881000
[{Pd(µ-Cl)Cl(IMes)}₂]441090
[PdCl₂(SIMes)(3-chloropyridine)]530100
Pd(OAc)₂0--
(Data sourced from a study on copper-free Sonogashira couplings, highlighting how catalyst structure dramatically affects selectivity between the desired product and the homocoupled alkyne dimer)[7].

Table 2: Catalyst Performance in Suzuki Coupling of 3-Chloropyridine (B48278) with 4-Tolylboronic Acid Reaction Conditions: 3-chloropyridine (1 mmol), 4-tolylboronic acid (1.2 mmol), Na₂CO₃ (3 mmol), (Bu₄N)Br (1 mmol), Pd catalyst (0.5 mol%), H₂O (3 mL), 100 °C, 24h.

CatalystYield of 3-(p-tolyl)pyridine (%)
(6-Dipp)Pd(cinn)Cl99
(IMes)Pd(cinn)Cl95
(SIPr)Pd(cinn)Cl92
(IPr)Pd(cinn)Cl89
Pd(OAc)₂12
(Data adapted from Kolychev et al., demonstrating the superior performance of N-heterocyclic carbene (NHC) palladium complexes over simple palladium salts for the coupling of a challenging heteroaryl chloride)[8].

Experimental Protocols

The following are representative protocols that can be adapted for the cross-coupling of this compound. Note: Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for your specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for coupling challenging heteroaryl chlorides.

  • Preparation: To an oven-dried Schlenk flask, add the this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Loading: In a separate vial or in a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%).

  • Inert Atmosphere: Seal the reaction flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene, 0.1-0.2 M) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [9]

This protocol is suitable for the amination of aryl chlorides.

  • Preparation: To a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1.5-3.0 mol%), the XPhos ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).

  • Reagent Addition: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5 minutes. Then, add the this compound (1.0 equiv.) and the amine (1.5 equiv.) in one portion.

  • Reaction: Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling [3]

This protocol is designed to minimize alkyne homocoupling.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • Reaction: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 equiv.) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

The following diagrams illustrate key logical workflows and reaction pathways relevant to troubleshooting cross-coupling reactions.

Troubleshooting_Workflow start Side Product Observed (via LC-MS / NMR) mass_check Analyze Mass Spectrum start->mass_check protode Mass = Pyridazine (Protodechlorination) mass_check->protode M+H = 81.06 homo_sm Mass = Dimer of This compound mass_check->homo_sm M+H = 159.02 homo_partner Mass = Dimer of Boronic Acid / Alkyne mass_check->homo_partner Mass matches partner dimer other Other Side Product mass_check->other Unidentified sol_proto Troubleshooting: - Use anhydrous solvent/reagents - Optimize ligand and base protode->sol_proto sol_homo_sm Troubleshooting: - Lower catalyst loading - Use more active ligand homo_sm->sol_homo_sm sol_homo_partner Troubleshooting: - Rigorous deoxygenation - Use Cu-free conditions (Sonogashira) - Slow addition of partner homo_partner->sol_homo_partner

Caption: A troubleshooting workflow for identifying common side products.

Catalytic_Cycle_Side_Reactions cluster_main Main Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ ox_add->pd2_complex trans Transmetalation (e.g., with R-B(OH)₂) pd2_complex->trans proto_de Protodechlorination (Ar-H) pd2_complex->proto_de + [H⁺] source pd2_coupled Ar-Pd(II)(R)L₂ trans->pd2_coupled homo_c Homocoupling (R-R) trans->homo_c Dimerization of R-M red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product (Ar-R) red_elim->product

Caption: Key side reactions branching from a generic cross-coupling cycle.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of 3-chloropyridazine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion, or I am observing very low conversion. What are the initial troubleshooting steps?

Low or no conversion in the amination of this compound is a common challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step. Here are the initial steps to troubleshoot a failed reaction:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, its activity can be variable. Consider using a more reliable pre-catalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more cleanly and efficiently.

    • Ligand Selection: The choice of ligand is critical for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. For this compound, bulky, electron-rich phosphine (B1218219) ligands are essential. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands.

    • Catalyst Loading: For a challenging substrate like this compound, a higher catalyst loading may be necessary. If you are using 1-2 mol %, consider increasing it to 3-5 mol %.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures to facilitate the difficult oxidative addition step, typically in the range of 80-120 °C.

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Solvent Purity: Use anhydrous and degassed solvents. Common solvents for this reaction include toluene, 1,4-dioxane, and THF. Traces of water and oxygen can interfere with the catalytic cycle.

  • Base Selection:

    • A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • If your amine or the pyridazine (B1198779) ring is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridazine ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the this compound is reduced instead of aminated. This occurs when the desired reductive elimination of the aminated product is slow, allowing for competing pathways.

To suppress hydrodehalogenation, consider the following strategies:

  • Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination and side reactions. Experiment with different bulky biarylphosphine ligands.

  • Base Purity: Ensure the base is anhydrous and of high purity. Some commercial sources of NaOtBu may contain moisture or sodium hydroxide, which can promote hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.

Q3: My amine coupling partner is complex and has other functional groups. Are there specific considerations for the Buchwald-Hartwig amination of this compound with such amines?

When using complex amines, functional group compatibility is a key concern.

  • Base-Sensitive Functional Groups: If your amine contains base-sensitive groups (e.g., esters, ketones), the use of a strong base like NaOtBu can be problematic.[1] In such cases, screening weaker bases like Cs₂CO₃ or K₃PO₄ is recommended.[1] This may require a more active catalyst system or higher reaction temperatures to achieve good conversion.

  • Protic Functional Groups: For amines with protic functional groups like alcohols or amides, LiHMDS can be a suitable base as it can tolerate these groups.

  • Sterically Hindered Amines: For bulky primary or secondary amines, a more sterically demanding ligand may be required to facilitate the coupling.

Experimental Protocols and Data

The following tables summarize typical reaction conditions that can be used as a starting point for the Buchwald-Hartwig amination of this compound. It is important to note that optimization is often necessary for each specific amine coupling partner.

Table 1: Recommended Starting Conditions for Amination of this compound

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts (e.g., XPhos Pd G3) are often more reliable.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands are crucial for C-Cl activation.
Base NaOtBu or Cs₂CO₃NaOtBu is generally more reactive. Use Cs₂CO₃ for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneEnsure the solvent is anhydrous and degassed.
Temperature 100-120 °CHigher temperatures may be needed for less reactive amines.
Catalyst Loading 2-5 mol %Higher loadings may be required for challenging couplings.
Ligand:Pd Ratio 1.2:1 to 2:1An excess of ligand is often beneficial.
Amine (equiv.) 1.1 - 1.5A slight excess of the amine can improve yields.

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystUse a pre-catalyst; ensure inert atmosphere.
Insufficiently active ligandScreen bulky biarylphosphine ligands (XPhos, RuPhos, etc.).
Low reaction temperatureIncrease temperature to 100-120 °C.
Inappropriate baseFor neutral/electron-rich amines, use NaOtBu. For base-sensitive amines, try Cs₂CO₃ with a more active catalyst.
Hydrodehalogenation Slow reductive eliminationOptimize ligand; use a slight excess of amine.
Presence of waterEnsure all reagents and solvents are anhydrous.
Decomposition Substrate instabilityUse a weaker base (e.g., Cs₂CO₃, K₃PO₄) and a lower temperature if possible.
General Experimental Protocol

The following is a general procedure for the Buchwald-Hartwig amination of this compound. This should be adapted and optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aminopyridazine (B1208633) derivative.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a general troubleshooting workflow.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange (Amine) amido_complex L-Pd(II)(Ar)(NR2) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Failed Buchwald-Hartwig Amination (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Active Pd source? - Anhydrous/degassed solvent? - Pure base and amine? start->check_reagents check_conditions 2. Assess Reaction Conditions - Strictly inert atmosphere? - Sufficient temperature (80-120°C)? - Adequate reaction time? check_reagents->check_conditions Reagents OK solution Successful Reaction check_reagents->solution Issue Found & Fixed optimize_catalyst 3. Optimize Catalyst System - Increase catalyst loading (3-5%)? - Screen bulky ligands (XPhos, RuPhos)? - Use a pre-catalyst? check_conditions->optimize_catalyst Conditions OK check_conditions->solution Issue Found & Fixed optimize_base 4. Re-evaluate Base - Substrate compatible with strong base? - Screen weaker bases (Cs2CO3, K3PO4)? optimize_catalyst->optimize_base No Improvement optimize_catalyst->solution Improvement Seen side_reactions 5. Analyze for Side Reactions - Hydrodehalogenation? - Decomposition? optimize_base->side_reactions No Improvement optimize_base->solution Improvement Seen side_reactions->optimize_catalyst Address Side Reactions

Caption: A logical workflow for troubleshooting a failed amination.

References

Technical Support Center: Purification of 3-Chloropyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloropyridazine and its derivatives.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound reaction products, offering potential causes and actionable solutions.

IssuePotential CauseRecommended Solution
1. Low Yield After Purification Product Degradation: Pyridazine (B1198779) rings and their derivatives can be unstable under harsh pH conditions or at elevated temperatures.[1]Maintain a neutral pH during the work-up and purification steps. Whenever possible, conduct operations at low temperatures (e.g., 0-5 °C) to minimize degradation.[1]
Incomplete Extraction: The polarity of the extraction solvent may not be optimal for the target compound, leaving a significant amount of product in the aqueous layer.[1]Perform extractions multiple times (e.g., 3-4 repetitions) with smaller volumes of solvent.[2][3] If the product's polarity is uncertain, test different solvent systems on a small scale.
Strong Adsorption to Silica (B1680970) Gel: The basic nitrogen atoms (pKa ≈ 2.3) in the pyridazine ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor recovery.[1][4][5]Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent. Alternatively, consider using a less acidic stationary phase like alumina (B75360) or employing reversed-phase chromatography.[4]
Inefficient Precipitation/Crystallization: The choice of solvent/anti-solvent system may be suboptimal, or the rate of cooling may be too rapid, leading to the formation of fine particles that are difficult to collect or incomplete precipitation.[1]Screen multiple solvent systems to find the ideal one for recrystallization.[6] Employ slow cooling to encourage the formation of larger, purer crystals, followed by chilling in an ice bath to maximize the yield.[6]
2. Product Contaminated with Impurities Co-elution During Chromatography: Impurities with similar polarity to the product may elute at the same time during column chromatography.Optimize the mobile phase by using a shallower gradient or an isocratic system with a fine-tuned solvent ratio.[6] Re-purify the contaminated fractions using a different solvent system or an alternative purification method like recrystallization.
Ineffective Aqueous Work-up: Residual acidic or basic reagents, or water-soluble byproducts, may remain in the organic layer.Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) or base (e.g., sat. NaHCO₃ solution) to remove basic or acidic impurities, respectively. Follow with a brine wash to remove the bulk of dissolved water before drying.[7]
Residual Reagent Byproducts: Specific byproducts, such as triphenylphosphine (B44618) oxide from Wittig or Mitsunobu reactions, can be difficult to remove.To remove triphenylphosphine oxide, concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane (B18724) or a pentane/ether mixture, and filter through a plug of silica gel. The non-polar product will elute while the polar phosphine (B1218219) oxide remains on the silica.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound reaction products?

The most prevalent and effective methods are silica gel column chromatography and recrystallization.[6][9] These are often preceded by a liquid-liquid extraction (aqueous work-up) to remove inorganic salts and highly polar impurities.[2][7]

Q2: What is a standard aqueous work-up procedure following a this compound synthesis?

A typical work-up involves carefully pouring the reaction mixture into an ice-water mixture, followed by pH adjustment.[2][3] The product is then extracted into an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).[2][3] The combined organic layers are often washed with brine to remove excess water, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[2][7]

Q3: Why does my pyridazine-containing compound streak or fail to move from the baseline on a silica TLC plate?

This is a common issue caused by the strong interaction between the basic nitrogen atoms of the pyridazine ring and the acidic silica gel.[1][4] This can lead to irreversible adsorption. To resolve this for TLC analysis and column chromatography, add a small amount (0.1-1%) of a base like triethylamine or ammonia (B1221849) to your eluent to neutralize the acidic sites on the silica.

Q4: How do I choose a solvent system for column chromatography?

Solvent selection is typically guided by Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane (B92381) and gradually increase polarity by adding a more polar solvent like ethyl acetate or dichloromethane (B109758). For more polar pyridazine derivatives, a gradient of methanol (B129727) in dichloromethane is often effective.[3][6] The ideal system should provide a retention factor (Rf) for your target compound of approximately 0.2-0.4, with good separation from impurities.

Q5: What is the purpose of the different washes in a liquid-liquid extraction?

  • Water Wash: Removes highly water-soluble reagents and byproducts.[7]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes and removes excess acid catalysts or acidic byproducts.[7]

  • Dilute Hydrochloric Acid (HCl) Wash: Neutralizes and removes excess basic reagents or byproducts.

  • Saturated Sodium Chloride (Brine) Wash: Removes the majority of the water dissolved in the organic layer before the final drying step, making the drying agent more efficient.[7]

Purification Method Performance

The choice of purification technique can significantly impact the final purity and yield. The following table provides typical expected outcomes for common methods.

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Silica Gel Chromatography >98%70-90%Excellent for separating compounds with different polarities. May require optimization (e.g., adding a base to the eluent) for basic pyridazines.[6]
Recrystallization >99%50-80%Highly effective for obtaining very pure crystalline solids. Success is dependent on finding a suitable solvent system and can result in lower yields due to the solubility of the product in the mother liquor.[6]

Common Chromatography Eluent Systems

Product/Derivative TypeEluent SystemReference
This compound1:1 Hexane / Ethyl Acetate[2]
N-acetyl-N'-(3-diazinyl)ethylenediamine0-8% Methanol in Dichloromethane (gradient)[3]
6-Propylpyridazin-3-amineDichloromethane / Methanol (gradient, e.g., 0-5% MeOH)[6]

Experimental Protocols & Workflows

Protocol 1: General Aqueous Work-up
  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing an ice-water mixture with stirring.[2][3]

  • pH Adjustment: Adjust the pH of the aqueous solution to isolate the product. For many neutral pyridazine products synthesized with reagents like POCl₃, the mixture is made basic (pH > 10) with NaOH or ammonia to ensure the product is in its free base form.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three to four times.[2]

  • Washing: Combine the organic extracts. Wash the combined organic layer with brine to remove bulk water.[2][7]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

G cluster_workflow General Purification Workflow A Reaction Mixture B Aqueous Work-up (Quench, pH Adjust, Extract) A->B C Crude Product B->C D Purity Analysis (TLC) C->D E Purification Required? D->E F Column Chromatography E->F Yes G Recrystallization E->G Yes H Pure Product E->H No F->H G->H

General Purification Workflow
Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[6]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain excess solvent until the level is just above the silica surface.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[6] This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with a non-polar mobile phase. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane) to move the compounds down the column.[6]

  • Fraction Collection: Collect the eluent in separate tubes (fractions).

  • Analysis: Spot fractions onto a TLC plate to monitor the separation and identify which fractions contain the pure product.[6]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[6]

G cluster_chromatography Silica Gel Chromatography Workflow A Prepare Silica Slurry B Pack Column A->B C Dry Load Crude Sample onto Silica B->C D Add Sample to Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Evaporate Solvent H->I J Isolated Pure Product I->J

Silica Gel Chromatography Workflow
Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[6]

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature safely below the compound's melting point.[6]

G cluster_troubleshooting Troubleshooting Logic for Low Yield A Low Yield Observed B Degradation? A->B Check C Incomplete Extraction? A->C Check D Column Adsorption? A->D Check E Use Low Temp & Neutral pH B->E Yes F Perform Multiple Extractions C->F Yes G Add Base to Eluent or Change Stationary Phase D->G Yes

Troubleshooting Logic for Low Yield

References

Technical Support Center: Work-Up Procedures for Removing Palladium Catalyst from Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyridazine (B1198779) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts from reactions involving pyridazine compounds?

A1: The most common methods for palladium removal from pyridazine compounds include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C). Often performed using a pad of Celite to ensure the removal of fine particles.[1][2]

  • Adsorption on Activated Carbon: A cost-effective method where activated carbon is added to the reaction mixture to adsorb the palladium catalyst, followed by filtration.[3] However, it can sometimes lead to the loss of the desired product through non-specific binding.

  • Use of Palladium Scavengers: These are solid-supported reagents with functional groups that have a high affinity for palladium. Common types include silica-based scavengers (e.g., SiliaMetS Thiol, Si-TMT) and polymer-based scavengers (e.g., MP-TMT).[4][5][6] They are highly effective at reducing palladium levels to very low concentrations.[6]

  • Chromatography: Column chromatography can be effective in removing palladium residues, particularly for soluble palladium species.[7]

  • Crystallization: Recrystallization of the final product can help reduce palladium content, especially when combined with other methods.[4]

Q2: Why is it particularly challenging to remove palladium from reactions with pyridazine compounds?

A2: The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, which can coordinate with the palladium center. This can lead to the formation of stable product-palladium complexes that are difficult to break, making the removal of the catalyst more challenging compared to compounds without such coordinating groups.[1]

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. Palladium is classified as a Class 2A element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.

Q4: How can I determine the amount of residual palladium in my sample?

A4: The most common and accurate methods for quantifying residual palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[4] These techniques are highly sensitive and can detect palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels. For initial screening of scavenger effectiveness, fluorescent detection kits are also available.[4]

Troubleshooting Guides

Problem 1: Low Product Recovery After Palladium Removal

Possible Cause Troubleshooting Steps
Non-specific binding of the product to the adsorbent (e.g., activated carbon, some scavengers). 1. Reduce Adsorbent/Scavenger Amount: Use the minimum amount necessary for effective palladium removal.[1] 2. Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. 3. Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. 4. Wash the Adsorbent: After filtration, wash the adsorbent with fresh solvent to recover any bound product.
Product co-precipitation with the catalyst. 1. Optimize Solvent System: Ensure your product remains fully dissolved during the work-up procedure. 2. Modify pH: Adjusting the pH of the solution may disrupt product-catalyst interactions.

Problem 2: Incomplete Removal of Palladium

Possible Cause Troubleshooting Steps
Incorrect scavenger selection for the palladium species (Pd(0) vs. Pd(II)). 1. Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol-based for Pd(II), amine-based).[1] 2. Consider the Reaction Conditions: The final oxidation state of palladium can depend on the reaction work-up.
Formation of a stable complex between the pyridazine product and palladium. 1. Use a Competing Ligand: Add a ligand that can displace your product from the palladium center before adding the scavenger. 2. Adjust Temperature: Heating the mixture during scavenging can sometimes help break the product-palladium complex.[1]
Insufficient contact time or amount of scavenger. 1. Increase Scavenging Time: Allow for longer stirring with the scavenger. 2. Increase Scavenger Equivalents: Use a higher loading of the scavenger relative to the palladium catalyst.[1]
Filtration issues with fine palladium particles. 1. Use a Fine Filter Medium: Employ a finer porosity filter paper or a membrane filter. 2. Optimize Celite Pad: Ensure the Celite bed is well-packed and of sufficient thickness (at least 1-2 cm). Pre-wetting the pad can improve efficiency.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers based on literature data. The efficiency can vary depending on the specific substrate, solvent, and form of palladium.

ScavengerPalladium SpeciesInitial Pd (ppm)Final Pd (ppm)% RemovalConditions
MP-TMT Pd(Cl)₂(PPh₃)₂852<10>98%5 equiv., THF/DMF, 16h, RT
SiliaMetS Thiol Suzuki reaction residue2400≤ 16>99%-
SiliaMetS Thiourea Suzuki reaction residue2400≤ 16>99%-
Activated Carbon (Darco) Suzuki reaction residue2400>16<99%-
Quadrapure TU Suzuki reaction residue2400>16<99%-

Data compiled from various sources, including product literature and case studies.[5][6]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: After completion of the reaction, dilute the crude reaction mixture with a suitable solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of approximately 20-50 mg/mL.

  • Scavenger Addition: Add the silica-based palladium scavenger. A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing Pyridazine Product and Pd Catalyst) dissolve Dissolve in a suitable solvent start->dissolve method_choice Select Removal Method dissolve->method_choice filtration Filtration through Celite (for heterogeneous Pd) method_choice->filtration Heterogeneous Catalyst scavenging Add Palladium Scavenger method_choice->scavenging Soluble Catalyst carbon Add Activated Carbon method_choice->carbon Soluble Catalyst (cost-effective) concentrate Combine filtrate and washings, then concentrate filtration->concentrate stir Stir for optimal time and temperature scavenging->stir carbon->stir filter_scavenger Filter to remove scavenger/carbon stir->filter_scavenger wash Wash filter cake with solvent filter_scavenger->wash wash->concentrate purified_product Purified Pyridazine Product concentrate->purified_product analysis Analyze for residual Pd (e.g., ICP-MS) purified_product->analysis

References

managing stability of 3-Chloropyridazine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the stability of 3-chloropyridazine in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this versatile reagent in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1] It is stable under recommended storage conditions.

Q2: What are the primary known incompatibilities of this compound?

A2: The primary incompatibilities for this compound are strong oxidizing agents and strong acids.[1] Reactions with strong acids can lead to acid-catalyzed decomposition.[2]

Q3: What is the thermal stability of this compound?

A3: this compound is reported to be thermally stable with no decomposition below 100°C.[1] However, in the context of specific reactions, such as those mediated by phosphorus oxychloride, the optimal temperature range is typically 140-160°C. Exceeding this range can lead to decomposition and the formation of side products.[2]

Q4: How does pH affect the stability of this compound?

Q5: What are common solvents for reactions involving this compound, and are there any known stability issues?

A5: Common solvents for reactions involving this compound include toluene, dioxane, and DMF, particularly in cross-coupling reactions. While comprehensive studies on the stability of this compound in a wide range of organic solvents are not extensively published, the choice of solvent can influence reaction outcomes and byproduct formation. For instance, in palladium-catalyzed reactions, the solvent can affect catalyst stability and activity, which in turn can impact the stability of the substrate. It is crucial to use anhydrous and degassed solvents for many cross-coupling reactions to prevent side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps
Catalyst Inactivation The nitrogen atoms in the pyridazine (B1198779) ring can coordinate to the palladium catalyst, leading to deactivation. Use a fresh, high-quality palladium catalyst and consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that can promote the desired reaction and protect the catalyst.
Poor C-Cl Bond Activation The C-Cl bond of this compound can be less reactive than corresponding C-Br or C-I bonds. Increase the reaction temperature in increments of 10°C, but do not exceed temperatures that could cause thermal decomposition. Screen different, stronger bases (e.g., K₃PO₄, Cs₂CO₃) which can facilitate the catalytic cycle.
Degradation of Boronic Acid (Suzuki Coupling) Boronic acids can be unstable under reaction conditions. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol (B44631) esters).
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategies
Hydrodehalogenation (replacement of -Cl with -H) Can be promoted by certain palladium catalysts, bases, or the presence of protic impurities.Screen different palladium catalysts and ligands. Use a milder base if possible. Ensure anhydrous reaction conditions.
Homocoupling of Boronic Acid (Suzuki Coupling) Often caused by the presence of oxygen or inefficient catalyst turnover.Thoroughly degas the reaction mixture. Use a slight excess of this compound relative to the boronic acid.
Unidentified Degradation Products May result from excessive heat, prolonged reaction times, or reaction with incompatible reagents.Lower the reaction temperature. Monitor the reaction progress and stop it once the starting material is consumed. Re-evaluate all reagents for compatibility.

Data Summary

Table 1: Thermal Stability of this compound

Condition Observation Reference
General StorageStable at room temperature for over a year (projected).[1]
Thermal DecompositionNo decomposition observed below 100°C.[1]
POCl₃-mediated reactionsOptimal temperature range: 140-160°C. Decomposition and side product formation at higher temperatures.[2]

Table 2: Recommended Conditions for Common Reactions

Reaction Type Key Parameters Recommendations & Considerations
Phosphorus Oxychloride-mediated Chlorination Temperature: 100-160°C; Base: Pyridine (0.5-1.0 equiv.)Higher temperatures increase reaction rate but also risk of decomposition. Pyridine neutralizes HCl byproduct, minimizing acid-catalyzed degradation.
Suzuki-Miyaura Coupling Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂; Base: K₂CO₃, Cs₂CO₃, or K₃PO₄; Solvent: Dioxane, Toluene, or DME/waterCatalyst and base screening is often necessary. Inert atmosphere is critical.
Buchwald-Hartwig Amination Catalyst System: Palladium source with a suitable phosphine ligand; Base: Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)Careful selection of the ligand is crucial for activating the C-Cl bond. Anhydrous and anaerobic conditions are required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vessel.

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base assembly Assemble Reaction Vessel reagents->assembly catalyst Prepare Catalyst Mixture catalyst->assembly inert Establish Inert Atmosphere assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_logic start Low Conversion or Side Product Formation check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions (T, base, solvent) optimal? start->check_conditions check_reagents Are reagents pure and stable? start->check_reagents check_atmosphere Is the atmosphere truly inert? start->check_atmosphere solution_catalyst Screen different catalysts/ligands. Use fresh catalyst. check_catalyst->solution_catalyst No solution_conditions Adjust temperature. Screen bases and solvents. check_conditions->solution_conditions No solution_reagents Use fresh, pure reagents. Consider boronate esters. check_reagents->solution_reagents No solution_atmosphere Improve degassing procedure. check_atmosphere->solution_atmosphere No

Caption: Troubleshooting decision tree for common reaction issues.

degradation_pathways This compound This compound Desired Product Desired Product This compound->Desired Product Reaction (e.g., Suzuki) Hydrodehalogenation Product Hydrodehalogenation Product This compound->Hydrodehalogenation Product Side Reaction (e.g., H source) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Degradation (e.g., H₂O, acid/base) Other Decomposition Products Other Decomposition Products This compound->Other Decomposition Products Degradation (e.g., heat, light)

Caption: Potential reaction and degradation pathways of this compound.

References

Technical Support Center: GC-MS Analysis of 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-Chloropyridazine by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound and its impurities.

Diagram: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow GC-MS Troubleshooting Workflow for this compound Impurity Analysis cluster_Start GC-MS Troubleshooting Workflow for this compound Impurity Analysis cluster_InitialChecks Initial Checks cluster_PeakIssues Peak Shape & Retention Time Problems cluster_BaselineIssues Baseline & Extraneous Peaks cluster_Solutions Potential Solutions Start Start: Unexpected Peak or Poor Chromatography CheckMethod Review GC-MS Method Parameters Start->CheckMethod CheckSample Examine Sample Preparation Start->CheckSample CheckSystem Verify System Suitability Start->CheckSystem PeakTailing Peak Tailing? CheckSystem->PeakTailing PeakFronting Peak Fronting? CheckSystem->PeakFronting RT_Shift Retention Time Shift? CheckSystem->RT_Shift GhostPeaks Ghost Peaks? CheckSystem->GhostPeaks BaselineNoise High Baseline Noise? CheckSystem->BaselineNoise PeakTailing->PeakFronting No Sol_Liner Clean/Replace Inlet Liner PeakTailing->Sol_Liner Yes Sol_Column Trim/Replace GC Column PeakTailing->Sol_Column Yes Sol_Temp Optimize Temperatures (Inlet, Oven) PeakTailing->Sol_Temp Yes PeakFronting->RT_Shift No PeakFronting->Sol_Temp Yes Sol_SamplePrep Improve Sample Prep (Filter, Dilute) PeakFronting->Sol_SamplePrep Yes RT_Shift->GhostPeaks No RT_Shift->Sol_Column Yes Sol_Flow Check Carrier Gas Flow RT_Shift->Sol_Flow Yes GhostPeaks->BaselineNoise No Sol_Septum Replace Septum GhostPeaks->Sol_Septum Yes Sol_Contamination Check for System Contamination GhostPeaks->Sol_Contamination Yes BaselineNoise->Sol_Flow Yes BaselineNoise->Sol_Contamination Yes

Caption: Troubleshooting workflow for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on its common synthesis route from a pyridazin-3-one precursor with a chlorinating agent like phosphorus oxychloride, potential impurities include:

  • Starting Materials: Unreacted pyridazin-3-one or related precursors.

  • By-products: Dichloropyridazines (e.g., 3,6-dichloropyridazine) can form if the reaction is not well-controlled.

  • Reagent Residues: Residual phosphorus oxychloride and its hydrolysis products.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions, potentially forming hydroxypyridazines or other related compounds.

Q2: My this compound peak is tailing. What could be the cause?

A2: Peak tailing for a polar compound like this compound is often due to active sites in the GC system. Here are the primary causes and solutions:

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues. Solution: Replace or clean the inlet liner. Using a deactivated liner can also help.

  • Column Contamination: The front end of the GC column can become contaminated over time. Solution: Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.

  • Suboptimal Temperatures: If the injector or transfer line temperatures are too low, it can cause incomplete vaporization and lead to tailing. Solution: Ensure injector and transfer line temperatures are appropriate for the analyte's boiling point.

Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs or inconsistently between sample injections. Common sources include:

  • Septum Bleed: Small particles from the injector septum can be carried onto the column. Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carryover: Residual sample from a previous, more concentrated injection can be retained in the injector or column. Solution: Run solvent blanks between samples and ensure the injector is properly cleaned.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps up. Solution: Use high-purity carrier gas and ensure gas purifiers are functioning correctly.

Q4: My retention times are shifting from run to run. What should I check?

A4: Retention time shifts can be caused by several factors:

  • Carrier Gas Flow Rate: Inconsistent carrier gas flow is a common cause. Solution: Check for leaks in the gas lines and ensure the gas flow controller is stable.

  • Column Issues: Column degradation or contamination can alter retention times. Solution: Condition the column or trim the front end.

  • Oven Temperature: Poor oven temperature control or inconsistent temperature programming will affect retention times. Solution: Verify the oven's temperature accuracy and programming.

Q5: How can I improve the separation of this compound from its closely related impurities?

A5: To improve resolution, consider the following:

  • GC Column: A column with a different stationary phase polarity may provide better separation. For polar analytes, a mid-polarity or polar phase column (e.g., with a cyanopropylphenyl or polyethylene (B3416737) glycol phase) might be beneficial.

  • Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and resolution.

Experimental Protocols

General GC-MS Method for Impurity Profiling of this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1][2]

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.[3]

2. GC-MS Conditions:

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Table 1: Potential Impurities and their Mass Spectral Data

The following table lists potential impurities in this compound and their expected mass-to-charge ratios (m/z) for key ions. Retention times (RT) are representative and will vary with the specific GC-MS method used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (Relative)Key m/z Ions
This compound C₄H₃ClN₂114.531.00114 (M+), 85, 58
Pyridazin-3(2H)-oneC₄H₄N₂O96.09< 1.0096 (M+), 68, 40
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98> 1.00148 (M+), 113, 84
3-AminopyridazineC₄H₅N₃95.10< 1.0095 (M+), 67, 40
6-Chloro-3-aminopyridazineC₄H₄ClN₃129.55~1.00129 (M+), 94, 67

References

Technical Support Center: Overcoming Low Reactivity of 3-Chloropyridazine in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 3-chloropyridazine in C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally considered a challenging substrate for C-N coupling reactions?

A1: The low reactivity of this compound in C-N coupling reactions, such as the Buchwald-Hartwig amination, stems from several factors. The electron-deficient nature of the pyridazine (B1198779) ring can deactivate the C-Cl bond towards oxidative addition to the palladium catalyst. Additionally, the nitrogen atoms in the pyridazine ring can act as coordinating ligands for the palladium center, which may hinder the catalytic cycle.

Q2: What are the key components of a successful C-N coupling reaction with this compound?

A2: A typical successful reaction setup involves a palladium precursor, a suitable phosphine (B1218219) ligand, a base, and an appropriate solvent. The careful selection of each of these components is critical to overcome the inherent low reactivity of the substrate.[1][2]

Q3: Which palladium precursors are recommended for this type of reaction?

A3: Commonly used palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3] While Pd(0) sources like Pd₂(dba)₃ can be directly used, Pd(II) sources require in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or amine coupling partner.[4]

Q4: How do I choose the right ligand for the C-N coupling of this compound?

A4: The choice of ligand is crucial. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1][5] Ligands from the Buchwald biarylphosphine family, such as BrettPhos and RuPhos, have shown great efficacy in the coupling of electron-deficient heteroaryl chlorides.[6][7]

Q5: What is the role of the base in these reactions, and which one should I use?

A5: The base is required to deprotonate the amine nucleophile, forming the corresponding amide which is more nucleophilic and reactive towards the palladium catalyst.[1][2] Strong, non-nucleophilic bases are typically employed. For pyridazine substrates, strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often necessary.[3][6] The choice of base can also influence the reaction by affecting the solubility of other components.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No Reaction or Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Low reaction temperature. 5. Poor solvent choice.1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand such as BrettPhos or RuPhos.[6][7] 3. Employ a stronger base like LiHMDS or NaOtBu.[3][6] 4. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene (B28343) or dioxane.[1][3] 5. Ensure the solvent is anhydrous and can dissolve the reactants. Toluene and dioxane are common choices.[3]
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water. 2. Inappropriate base.1. Use anhydrous solvents and reagents. 2. A less coordinating base might be beneficial. Consider switching from an alkoxide to a carbonate base like Cs₂CO₃ if compatible with the required reaction temperature.
Formation of Homocoupling Product 1. Coordination of the 2-amino group of a substituted pyridine (B92270) substrate to the palladium center.1. While more relevant for substrates like 2-amino-3-halopyridines, this can be mitigated by the choice of a suitable ligand that favors the desired cross-coupling pathway.[6]
Poor Reproducibility 1. Inconsistent quality of reagents. 2. Sensitivity to air and moisture.1. Use high-purity, anhydrous reagents and solvents. 2. Set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

General Procedure for Palladium-Catalyzed C-N Coupling of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., LiHMDS or NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 equivalents relative to palladium), and the base (1.5-2.0 equivalents relative to the limiting reagent).

  • Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction (e.g., with saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Data Summary

The following table summarizes typical conditions for C-N coupling reactions of related chloro-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridineSecondary AminesRuPhos-precatalystLiHMDSToluene100High[6]
3-Chloro-2-aminopyridinePrimary AminesBrettPhos-precatalystLiHMDSToluene100Up to 66[6]
Aryl ChloridesAryl and Alkyl AminesPd(OAc)₂ / di-tert-butylphosphineNaOtBuToluene80-100Good to High
Heteroaryl ChloridesAminesPd(OAc)₂ / (t-Bu)₂PN=P(i-BuNCH₂CH₂)₃NCs₂CO₃ or NaOHTolueneRT-100Excellent[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Dry Reaction Vessel inert_atm Establish Inert Atmosphere prep_vessel->inert_atm add_solids Add Pd Source, Ligand, Base inert_atm->add_solids add_liquids Add this compound, Amine, Solvent add_solids->add_liquids seal_heat Seal and Heat add_liquids->seal_heat monitor Monitor Progress (TLC/GC/LCMS) seal_heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify

Caption: General experimental workflow for C-N coupling of this compound.

Troubleshooting_Flowchart start Low or No Product check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh Pd source. Switch to a more active ligand (e.g., BrettPhos). check_catalyst->solution_catalyst No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Increase temperature. Use a stronger base (e.g., LiHMDS). Change solvent. check_conditions->solution_conditions No solution_reagents Use anhydrous solvents. Purify starting materials. Run under inert atmosphere. check_reagents->solution_reagents No end Successful Reaction check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

References

Technical Support Center: Optimizing 3-Chloropyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloropyridazine coupling reactions. The following sections offer insights into optimizing reaction conditions, selecting appropriate bases and ligands, and resolving common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the coupling reactions of this compound.

Question: My Suzuki-Miyaura coupling reaction with this compound has a low yield or fails to proceed. What are the common causes and how can I troubleshoot it?

Answer:

Low yields in Suzuki-Miyaura couplings of this compound often stem from its electron-deficient nature, which can lead to catalyst inhibition and side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient substrates. It is crucial to use bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle.

    • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.

    • Catalyst Precursors: Using a pre-formed palladium precatalyst can sometimes be more effective than generating the active catalyst in situ.

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Inorganic Bases: Strong inorganic bases are commonly used. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solubility and strength of the base can significantly impact the reaction outcome.

    • Water Content: For anhydrous couplings with bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.

  • Reaction Temperature: Insufficient heat can lead to a sluggish reaction. If the reaction is not proceeding at a lower temperature (e.g., 80 °C), a gradual increase in temperature may be necessary. However, excessive heat can lead to catalyst decomposition.

  • Solvent Choice: The solvent system must be appropriate for all reaction components. Common choices include dioxane, THF, DMF, and toluene (B28343), often in a mixture with water.

  • Reagent Quality: Ensure the purity of this compound, the boronic acid, and the catalyst. Boronic acids can be prone to decomposition, a side reaction known as protodeboronation.

Question: I am observing significant amounts of homocoupling and protodeboronation byproducts in my Suzuki-Miyaura reaction. How can I minimize these?

Answer:

Homocoupling of the boronic acid and protodeboronation are common side reactions, especially with electron-deficient heteroaryl halides.

  • Minimizing Homocoupling:

    • Oxygen-Free Environment: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.

  • Minimizing Protodeboronation:

    • Anhydrous Conditions: Protodeboronation is the cleavage of the C-B bond by a proton source. Running the reaction under strictly anhydrous conditions can help.

    • Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol (B44631) or MIDA esters, which are less prone to protodeboronation.

    • Base Choice: The choice of base can also influence the rate of protodeboronation.

Question: My Buchwald-Hartwig amination of this compound is not working. What should I consider?

Answer:

The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition by the nitrogen atoms of the pyridazine (B1198779) ring.

  • Ligand Selection: The use of appropriate ligands is critical. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate the reductive elimination step and can prevent catalyst deactivation.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The purity of the base is important, as impurities can affect the catalytic activity.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally used. Chlorinated solvents should be avoided as they can interfere with the catalyst.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. Optimization of the temperature is often necessary.

Question: I am attempting a Sonogashira coupling with this compound, but the reaction is sluggish. What can I do?

Answer:

Successful Sonogashira couplings depend on the interplay of the palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The ratio of these catalysts may need to be optimized.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is typically used. The amine also often serves as the solvent or co-solvent.

  • Solvent: Anhydrous and deoxygenated solvents are crucial for this reaction.

  • Temperature: While some Sonogashira couplings can proceed at room temperature, heating may be required for less reactive substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is generally most effective for C-C bond formation with this compound?

A1: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation with this compound due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[1] However, for certain substrates, Negishi or Stille couplings might offer advantages.

Q2: What is the role of the ligand in palladium-catalyzed coupling reactions of this compound?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For an electron-deficient substrate like this compound, bulky and electron-rich ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: How does the choice of base affect the outcome of a Suzuki-Miyaura coupling reaction?

A3: The base is essential for the activation of the boronic acid to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] The strength, solubility, and nature of the base (e.g., carbonate, phosphate, hydroxide) can significantly influence the reaction rate and yield.

Q4: Can I perform a Heck reaction with this compound?

A4: Yes, the Heck reaction, which couples an alkene to an aryl halide, can be performed with this compound. This reaction is catalyzed by a palladium complex in the presence of a base.[3]

Q5: Are there any safety precautions I should take when running these coupling reactions?

A5: Yes. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Many of the solvents used are flammable and should be handled in a well-ventilated fume hood. Some of the bases used are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).

Data Presentation

The following tables summarize typical reaction conditions for various coupling reactions with pyridazine and related heterocyclic substrates. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane10071
23-Chloropyridine4-Tolylboronic acid(NHC)Pd(cinn)Cl (1)-K₂CO₃ (2)Water10095
33-Chloroindazole3-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10056

Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBu (2)TolueneReflux94
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (2)t-BuOLi (1.5)Toluene10097
3BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (2)NaOtBu (1.5)Toluene100>95

Table 3: Sonogashira Coupling Conditions for Bromo-Heterocycles

EntryAryl HalideAlkynePd Source (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10096
23-Bromo-6-(thiophen-2-yl)pyridazineVarious terminal alkynesPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O8014-28

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Prepare Reactants: - this compound - Coupling Partner - Base add_reagents Add Reactants, Base, Catalyst, Ligand, and Solvent to Flask prep->add_reagents solvent Degas Solvent solvent->add_reagents inert Inert Atmosphere (Ar/N2) inert->add_reagents heating Heat to Optimized Temperature add_reagents->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for this compound coupling reactions.

troubleshooting_logic start Low/No Product Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base No optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst Yes check_temp Is the Temperature Sufficient? check_base->check_temp No optimize_base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) check_base->optimize_base Yes check_reagents Are Reagents Pure and Stable? check_temp->check_reagents No optimize_temp Incrementally Increase Temperature check_temp->optimize_temp Yes side_reactions Are Side Reactions Occurring? check_reagents->side_reactions No purify_reagents Use Fresh/Purified Reagents Consider Boronate Esters check_reagents->purify_reagents Yes mitigate_side_reactions Improve Degassing Use Anhydrous Conditions side_reactions->mitigate_side_reactions Yes

Caption: A troubleshooting decision tree for optimizing coupling reactions.

References

scale-up challenges in the synthesis of 3-Chloropyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloropyridazine derivatives. The information is designed to address common challenges encountered during laboratory-scale experiments and, critically, during scale-up to larger production volumes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, particularly focusing on the common and critical step of chlorinating pyridazinediol precursors.

Issue 1: Low or Inconsistent Yields in the Chlorination of Pyridazinediol

  • Question: My chlorination reaction of pyridazine-3,6-diol with phosphorus oxychloride (POCl₃) is giving low or inconsistent yields upon scale-up. What are the likely causes and how can I improve it?

  • Answer: Low and variable yields in this chlorination are a common scale-up challenge. Several factors can contribute to this issue:

    • Insufficient Reagent: While stoichiometric amounts of POCl₃ might work at a small scale, an excess is often required to drive the reaction to completion on a larger scale.

    • Inadequate Temperature Control: The reaction can be sluggish at lower temperatures and side reactions may occur at excessively high temperatures. Consistent heating is crucial.

    • Poor Mixing: As the reaction mixture can become a thick slurry, inefficient stirring can lead to localized overheating and incomplete reaction. Ensure your reactor is equipped with an appropriate overhead stirrer for good agitation.

    • Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    Troubleshooting Steps:

    • Increase POCl₃ Stoichiometry: Experiment with increasing the equivalents of POCl₃. Ratios of 3 to 5 equivalents relative to the pyridazinediol are often employed.

    • Optimize Reaction Temperature: A typical temperature range for this reaction is 80-110 °C. Monitor the internal reaction temperature closely.

    • Improve Agitation: Use a powerful mechanical stirrer to ensure the mixture remains a mobile slurry throughout the reaction.

    • Ensure Anhydrous Conditions: Dry all reagents and solvents, and maintain a dry, inert atmosphere over the reaction.

Issue 2: Exothermic Runaway During Quenching of POCl₃

  • Question: I am observing a dangerous exothermic reaction when quenching the excess POCl₃ after the chlorination step. How can I perform this safely on a larger scale?

  • Answer: The quenching of excess POCl₃ is a notoriously hazardous step due to its highly exothermic reaction with water and the potential for delayed runaway reactions.[1][2][3] This is a critical safety consideration during scale-up.

    Key Safety Considerations & Procedures:

    • "Reverse" Quench: Always add the reaction mixture slowly to the quenching solution (e.g., ice-water or a cold aqueous base). Never add the quenching solution to the reaction mixture.[3]

    • Controlled Temperature: Maintain the temperature of the quenching solution below a specific threshold (e.g., 10-20 °C) with efficient cooling and vigorous stirring.

    • Vigorous Agitation: Good mixing is essential to dissipate heat effectively and prevent the formation of localized hot spots.

    • Controlled Addition Rate: The rate of addition of the reaction mixture to the quenching solution should be carefully controlled to manage the rate of heat generation.

    • Adequate Headspace: Ensure the quenching vessel is large enough to accommodate any potential splashing or foaming.

    Recommended Quenching Protocol:

    • Cool the reaction mixture to room temperature.

    • In a separate, appropriately sized reactor, prepare a mixture of crushed ice and water or a cold, dilute aqueous base (e.g., sodium bicarbonate solution).

    • With vigorous stirring and external cooling, slowly add the reaction mixture to the ice/water mixture via an addition funnel or pump.

    • Monitor the internal temperature of the quenching vessel continuously and adjust the addition rate to maintain the desired temperature.

Issue 3: Product Isolation and Purification Challenges

  • Question: I am struggling to isolate a pure product after the chlorination reaction. The crude material is an oil or a discolored solid. What are the best practices for work-up and purification?

  • Answer: Impurities, often arising from side reactions or incomplete quenching, can complicate the isolation and purification of 3,6-dichloropyridazine (B152260).

    Common Impurities and Purification Strategies:

    • Residual POCl₃ and Phosphoric Acids: Incomplete quenching can leave behind phosphorus-containing impurities. A thorough quench is the first step to mitigate this.

    • Colored By-products: Overheating or side reactions can lead to the formation of colored impurities.

    • Inorganic Salts: The neutralization step will generate inorganic salts that need to be removed.

    Recommended Work-up and Purification Protocol:

    • After a controlled quench, adjust the pH of the aqueous slurry to neutral or slightly basic (pH 7-8) with a suitable base like sodium bicarbonate or sodium hydroxide (B78521) solution.

    • The product, 3,6-dichloropyridazine, will precipitate as a solid. Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and water-soluble impurities.

    • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is often effective.

    • A patent describes a method for purifying impure 3,6-dichloropyridazine by treating an aqueous solution of the drowned reaction product with a water-soluble sulfite, which helps to solubilize impurities, allowing for the precipitation of a purer product.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale?

    A1: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[5] Key safety precautions include:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, splash goggles, a face shield, and a lab coat.[4]

    • Ventilation: Work in a well-ventilated fume hood.

    • Handling: Use caution when transferring POCl₃, and ensure all equipment is dry.

    • Quenching: As detailed in the troubleshooting guide, the quenching of excess POCl₃ is highly exothermic and must be done with extreme care.

  • Q2: Can I use alternative chlorinating agents to POCl₃?

    A2: Yes, other chlorinating agents can be used, although POCl₃ is common for this transformation. Some alternatives include:

    • Thionyl Chloride (SOCl₂): Can also be used but presents similar handling and quenching challenges.

    • N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that can be used for chlorination under milder conditions, potentially reducing the formation of harsh by-products.[6]

  • Q3: My Suzuki coupling reaction on a this compound derivative is not working well. What are some common issues?

    A3: Challenges in Suzuki couplings with chloropyridazines often relate to the electronic nature of the substrate and catalyst activity.

    • Catalyst Choice: Electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ can be more effective for activating the C-Cl bond.[7]

    • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (B84403) (K₃PO₄) may be necessary.

    • Deborylation of Boronic Acid: The boronic acid can degrade under the reaction conditions. Using the corresponding boronic ester (e.g., a pinacol (B44631) ester) can improve stability.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio may need to be optimized.

  • Q4: What are the key considerations for nucleophilic aromatic substitution (SₙAr) reactions on this compound derivatives?

    A4: The pyridazine (B1198779) ring is electron-deficient, which generally facilitates SₙAr. However, regioselectivity and reactivity can be influenced by other substituents on the ring.

    • Activating/Deactivating Groups: Electron-withdrawing groups on the pyridazine ring will further activate it towards nucleophilic attack, while electron-donating groups will have the opposite effect.

    • Nucleophile Strength: Stronger nucleophiles will generally react more readily.

    • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and outcome.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine

ParameterLaboratory ScaleScale-Up ConsiderationReference
Starting Material Pyridazine-3,6-diolConsistent quality, low moisture content[8]
Chlorinating Agent POCl₃POCl₃, consider alternatives like NCS for milder conditions
Reagent Ratio 3-5 eq. POCl₃May need optimization, ensure sufficient excess[8]
Solvent Neat POCl₃ or high-boiling solventNeat POCl₃ is common[9]
Temperature 80-110 °CPrecise temperature control is critical for yield and purity[8]
Reaction Time 4-12 hoursMonitor by TLC or HPLC to determine completion[10]
Typical Yield 80-90%Can be lower on scale-up without optimization[8]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (4.0 - 5.0 eq) to the flask.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will become a thick slurry.

  • Reaction Monitoring: Maintain the temperature and stirring for 6-8 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Prepare a separate vessel with a mixture of crushed ice and water. With vigorous stirring and external cooling, slowly add the reaction mixture to the ice-water. Monitor the temperature of the quenching vessel to ensure it does not rise excessively.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is 7-8. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the filter cake with cold water.

  • Drying: Dry the solid product under vacuum to obtain crude 3,6-dichloropyridazine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[8]

Visualizations

experimental_workflow General Workflow for 3,6-Dichloropyridazine Synthesis start Start: Pyridazine-3,6-diol reaction Chlorination with POCl3 (80-110 °C, inert atmosphere) start->reaction quench Controlled Quench (Reverse addition to ice/water) reaction->quench neutralize Neutralization (pH 7-8) (e.g., NaHCO3) quench->neutralize isolate Product Isolation (Filtration) neutralize->isolate purify Purification (Recrystallization) isolate->purify end End: Pure 3,6-Dichloropyridazine purify->end

Caption: A typical experimental workflow for the synthesis of 3,6-dichloropyridazine.

troubleshooting_logic Troubleshooting Low Yield in Chlorination start Low Yield Observed check_reagents Check Reagent Stoichiometry and Quality (Anhydrous?) start->check_reagents check_temp Verify Reaction Temperature (Consistent 80-110 °C?) start->check_temp check_mixing Assess Agitation Efficiency (Is the slurry mobile?) start->check_mixing increase_pocl3 Increase POCl3 Equivalents check_reagents->increase_pocl3 optimize_temp Optimize Temperature Profile check_temp->optimize_temp improve_stirring Improve Mechanical Stirring check_mixing->improve_stirring end Yield Improved increase_pocl3->end optimize_temp->end improve_stirring->end

Caption: A troubleshooting decision tree for addressing low yields in the chlorination step.

References

Validation & Comparative

Reactivity Face-Off: 3-Chloropyridazine vs. 3-Bromopyridazine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the synthesis of novel therapeutics, the strategic selection of halogenated heteroaromatic building blocks is paramount. The pyridazine (B1198779) core, a common motif in pharmacologically active compounds, is often functionalized via its halo-derivatives. This guide provides a detailed, data-driven comparison of the reactivity of 3-chloropyridazine and 3-bromopyridazine (B1282269) in two critical classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity profiles enables chemists to make informed decisions, optimizing reaction conditions and maximizing yields.

Executive Summary: A Tale of Two Halogens

The choice between this compound and 3-bromopyridazine is a trade-off between substrate cost, availability, and reactivity. While the chloro-derivative is often more economical, the bromo-analogue typically exhibits superior performance in a range of cross-coupling reactions due to the inherent weakness of the C-Br bond compared to the C-Cl bond. Conversely, in nucleophilic aromatic substitution, the higher electronegativity of chlorine can render the 3-position more susceptible to nucleophilic attack under specific conditions.

Quantitative Reactivity Comparison

The following tables summarize the expected and reported reactivity trends for this compound and 3-bromopyridazine in key synthetic transformations. It is important to note that direct, side-by-side comparative studies for these specific pyridazine isomers are not always available in the literature. Therefore, some of the data presented is extrapolated from studies on analogous halo-heterocycles, providing a representative comparison.

Table 1: Reactivity in Nucleophilic Aromatic Substitution (SNA r)

FeatureThis compound3-BromopyridazineGeneral Analysis
Relative Reactivity Generally higherGenerally lowerThe higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1][2]
Typical Nucleophiles Alkoxides, amines, thiolsAlkoxides, amines, thiolsThe pyridazine ring is inherently electron-deficient, facilitating SNA r with a variety of nucleophiles.[2]
Reaction Conditions Often proceeds under milder conditions (lower temperatures, shorter reaction times)May require more forcing conditions to achieve comparable yieldsThe relative ease of displacing the chloride can lead to more efficient reactions.

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeFeatureThis compound3-BromopyridazineGeneral Analysis
Suzuki-Miyaura Coupling Relative Reactivity LowerHigherThe rate-determining step, oxidative addition of the Pd(0) catalyst to the C-X bond, is significantly faster for the weaker C-Br bond.[3][4]
Typical Conditions Requires more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), higher temperatures, and longer reaction times.Can often be achieved with standard Pd catalysts (e.g., Pd(PPh₃)₄) under milder conditions.[5][6]The energy barrier for oxidative addition of the C-Cl bond is higher, necessitating more robust catalytic systems.[7]
Sonogashira Coupling Relative Reactivity LowerHigherSimilar to Suzuki coupling, the C-Br bond undergoes oxidative addition more readily.[8]
Typical Conditions Often requires higher catalyst loadings and more forcing conditions.Generally proceeds efficiently under standard Sonogashira conditions.The use of a copper co-catalyst is typical for both, but the overall reaction kinetics favor the bromo-substrate.[8]
Buchwald-Hartwig Amination Relative Reactivity LowerHigherThe C-N bond formation follows a similar catalytic cycle where oxidative addition is key.[9]
Typical Conditions Requires specialized ligands and potentially higher temperatures to achieve good yields.[10]Couples with a broader range of amines under milder conditions.The development of advanced catalyst systems has improved the viability of chloro-heterocycles in this reaction.[9]

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the 3-halopyridazine (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or an alcohol) is added the nucleophile (1.1-1.5 equivalents) and, if necessary, a base (e.g., K₂CO₃, NaH, or Et₃N; 1.5-2.0 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

In an oven-dried Schlenk flask, the 3-halopyridazine (1.0 mmol), the boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) for 3-bromopyridazine, or a more active catalyst system like Pd₂(dba)₃ with a ligand such as XPhos for this compound) is added, followed by a degassed solvent (e.g., 1,4-dioxane/water, toluene (B28343), or DMF). The mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere is added the 3-halopyridazine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 5-10 mol%). A suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA) are added. The reaction is stirred at a temperature ranging from room temperature to 80 °C until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃; 1-2 mol%), a suitable ligand (e.g., BINAP for 3-bromopyridazine, or a more specialized ligand like RuPhos for this compound; 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃; 1.4 mmol). The 3-halopyridazine (1.0 mmol) and the amine (1.2 mmol) are added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to 80-120 °C with stirring. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Mechanistic Considerations and Visualized Workflows

The fundamental difference in reactivity in palladium-catalyzed cross-coupling stems from the oxidative addition step of the catalytic cycle. The weaker C-Br bond has a lower activation energy for insertion of the palladium(0) catalyst compared to the stronger C-Cl bond.

Halogen Reactivity in Oxidative Addition Reactivity in Oxidative Addition cluster_reactivity Decreasing Bond Strength & Increasing Reactivity cluster_pd_cycle Palladium Catalytic Cycle C-Cl C-Cl C-Br C-Br C-Cl->C-Br Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex R-Pd(II)-X Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Nu-M Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination R-Pd(II)-Nu Reductive\nElimination->Pd(0) Product R-Nu Reductive\nElimination->Product

Figure 1: Generalized palladium catalytic cycle and the influence of halogen bond strength on the oxidative addition step.

For nucleophilic aromatic substitution, the reaction proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridazine nitrogens and the halogen substituent stabilize this intermediate, facilitating the substitution.

SNAr_Mechanism SNAr Reaction Pathway Start 3-Halopyridazine + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 3-Substituted Pyridazine + Halide (X⁻) Intermediate->Product Loss of Leaving Group

Figure 2: Simplified workflow for the nucleophilic aromatic substitution (SNA r) of 3-halopyridazines.

Conclusion

The choice between this compound and 3-bromopyridazine is a strategic one, dictated by the specific requirements of the synthetic route. For palladium-catalyzed cross-coupling reactions, 3-bromopyridazine is generally the more reactive and versatile substrate, often providing higher yields under milder conditions. However, the development of highly active catalyst systems has increasingly made the more cost-effective this compound a viable alternative, particularly for large-scale syntheses. In contrast, for nucleophilic aromatic substitution reactions, this compound may exhibit superior reactivity due to the electronic effects of the chloro-substituent. A thorough understanding of these reactivity trends is essential for the efficient and successful synthesis of pyridazine-containing target molecules.

References

A Comparative Guide to the Synthesis of Pyridazine Derivatives: Exploring Alternatives to 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of functionalized pyridazine derivatives is therefore of paramount importance. 3-Chloropyridazine has traditionally been a key building block, primarily utilized in cross-coupling reactions. However, the landscape of synthetic chemistry is continually evolving, with a drive towards milder, more efficient, and environmentally benign methodologies. This guide provides a comprehensive comparison of traditional methods using this compound with modern alternative reagents and strategies for the synthesis of pyridazine derivatives, supported by experimental data and detailed protocols.

Traditional Approach: 3-Halopyridazines in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse methods for the arylation of pyridazines. This compound is a readily available and cost-effective starting material for these transformations. However, the relatively strong C-Cl bond often necessitates harsher reaction conditions, including higher temperatures and more active, often expensive, catalyst systems compared to its bromo or iodo counterparts.

Comparative Performance of 3-Halo-pyridazines in Suzuki-Miyaura Coupling

The reactivity of halopyridazines in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy. While direct side-by-side comparisons of different 3-halopyridazines under identical conditions are scarce in the literature, data from various studies illustrate this reactivity trend. 3-Bromopyridazines often provide better yields under milder conditions than 3-chloropyridazines.

EntryHalopyridazineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃Toluene (B28343)12516-20~60% (estimated)General knowledge from similar reactions
23-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804828%[1]
33-Bromo-6-(thiophen-2-yl)pyridazineThiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814%[1]

Note: The yields presented are from different studies with different substrates and cannot be directly compared as a measure of absolute reactivity. However, they illustrate the feasibility of using both chloro- and bromopyridazines in Suzuki couplings. The lower yields with the bromopyridazine in this specific example are likely due to the complexity of the substrate and the specific reaction conditions, rather than an exception to the general reactivity trend.

Alternative Reagents and Methodologies

Several innovative strategies have emerged as viable alternatives to the use of this compound, offering advantages in terms of reaction conditions, functional group tolerance, and synthetic efficiency.

3-Alkoxypyridazines in Nucleophilic Aromatic Substitution (SNAr)

3-Alkoxypyridazines, such as 3-methoxypyridazine, can serve as effective precursors for the introduction of nucleophiles at the C3 position via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring facilitates the displacement of the alkoxy group by a variety of nucleophiles, including amines, thiols, and alkoxides. This method avoids the use of palladium catalysts.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the arylation and alkylation of heterocycles, including pyridazines. This approach circumvents the need for pre-halogenated starting materials, reducing the number of synthetic steps and waste generation. Palladium catalysis is often employed to achieve high regioselectivity.

Aza-Diels-Alder Reactions

For the synthesis of certain substituted pyridazines, the aza-Diels-Alder reaction offers a metal-free alternative. This cycloaddition reaction, often employing 1,2,3-triazines as the diene component, can provide access to highly functionalized pyridazine derivatives in a single step with high regioselectivity.

Performance Comparison of Alternative Methods

The following table provides a comparative overview of the performance of these alternative methods for the synthesis of 3-substituted pyridazine derivatives.

MethodPyridazine PrecursorReagentProduct TypeCatalyst/ConditionsYield (%)Reference
SNAr 3-MethoxypyridinePiperidine3-AminopyridazineNaH, LiI / THF, 60 °C88%General procedure from similar reactions
C-H Arylation Pyridazine-fused 1,2,4-triazoleAryl IodideC8-Aryl-pyridazine derivativePd(OAc)₂, CuBr₂ / Toluene, 110 °C69-85%[2]
Aza-Diels-Alder 4-Phenyl-1,2,3-triazineN,N-diethyl-1-propyn-1-amine6-Phenyl-3-aminopyridazine derivative1,4-Dioxane, 100 °CHigh[3]

Note: The presented yields are for specific examples and may vary depending on the substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and P(t-Bu)₃ in a reaction vessel. atmosphere Evacuate and backfill with an inert gas (e.g., Argon). reagents->atmosphere solvent Add degassed toluene. atmosphere->solvent heat Heat the mixture to 125 °C and stir for 16-20 hours. solvent->heat cool Cool the reaction to room temperature. heat->cool extract Dilute with ethyl acetate (B1210297), wash with water and brine. cool->extract dry Dry the organic layer over Na₂SO₄. extract->dry purify Concentrate and purify by column chromatography. dry->purify

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and tri(tert-butyl)phosphine.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed toluene via syringe.

  • Seal the vial and heat the reaction mixture to 125 °C with vigorous stirring for 16-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-phenylpyridazine.

Protocol 2: Direct C-H Arylation of a Pyridazine Derivative

Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine the pyridazine substrate, aryl iodide, K₂CO₃, Pd(OAc)₂, and CuBr₂ in a reaction vessel. atmosphere Evacuate and backfill with an inert gas (e.g., Argon). reagents->atmosphere solvent Add degassed toluene. atmosphere->solvent heat Heat the mixture to 110 °C and stir for 24 hours. solvent->heat cool Cool the reaction to room temperature. heat->cool extract Dilute with ethyl acetate, wash with water and brine. cool->extract dry Dry the organic layer over Na₂SO₄. extract->dry purify Concentrate and purify by column chromatography. dry->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine the 1,2,3-triazine and 1-propynylamine in a reaction vessel. solvent Add dry 1,4-dioxane. reagents->solvent heat Heat the mixture to 100 °C and stir for the specified time. solvent->heat cool Cool the reaction to room temperature. heat->cool concentrate Concentrate the solvent under reduced pressure. cool->concentrate purify Purify the residue by column chromatography. concentrate->purify p38_MAPK_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk activates mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response leads to inhibitor Pyridazine Inhibitor inhibitor->p38 inhibits

References

Unambiguous Structure Validation of 3-Chloropyridazine: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This guide provides a comprehensive comparison of modern analytical techniques for the validation of the 3-Chloropyridazine structure, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting data, detailed experimental protocols, and a clear comparison with alternative methods such as X-ray crystallography and mass spectrometry, enabling researchers to make informed decisions for their analytical workflows.

The Challenge: Ensuring Structural Integrity

This compound is a heterocyclic compound with a simple yet distinct arrangement of atoms. However, during synthesis, the potential for isomeric byproducts or unexpected rearrangements necessitates a robust analytical strategy to unequivocally confirm the desired structure. While 1D ¹H and ¹³C NMR provide initial insights, overlapping signals or subtle structural nuances can lead to ambiguity. 2D NMR techniques, by correlating nuclear spins through bonds or space, provide a definitive roadmap to the molecular architecture.

2D NMR Spectroscopy: A Detailed Look

2D NMR experiments are powerful tools for elucidating the connectivity of atoms within a molecule. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data for this compound

To illustrate the power of 2D NMR, we present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are essential for interpreting the correlation spectra.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H48.85-
H57.65-
H69.15-
C3-152.0
C4-126.0
C5-124.0
C6-150.0
Expected 2D NMR Correlations for this compound

The true power of 2D NMR lies in the correlation peaks that reveal the connectivity between atoms. The following table summarizes the expected cross-peaks in the COSY, HSQC, and HMBC spectra of this compound.

Experiment Correlation Type Expected Cross-Peaks
COSY ¹H-¹H (through 2-3 bonds)H4 ↔ H5, H5 ↔ H6
HSQC ¹H-¹³C (through 1 bond)H4 - C4, H5 - C5, H6 - C6
HMBC ¹H-¹³C (through 2-3 bonds)H4 → C3, H4 → C5, H4 → C6, H5 → C3, H5 → C4, H5 → C6, H6 → C3, H6 → C4, H6 → C5

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow for 2D NMR structure validation and the logical connections derived from the spectroscopic data.

experimental_workflow Experimental Workflow for 2D NMR Validation sample This compound Sample nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration, Correlation Analysis) data_proc->spectral_analysis structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation

2D NMR Experimental Workflow

logical_relationship Logical Deduction of this compound Structure cosy COSY Correlations (H4-H5, H5-H6) final_structure Confirmed Structure of This compound cosy->final_structure hsqc HSQC Correlations (Direct C-H attachments) hsqc->final_structure hmbc HMBC Correlations (Long-range C-H connectivity) hmbc->final_structure one_d 1D NMR Data (Chemical Shifts, Multiplicities) one_d->cosy one_d->hsqc one_d->hmbc

Structure Confirmation Logic

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other techniques can also provide valuable structural information. Here, we compare 2D NMR with X-ray crystallography and mass spectrometry for the validation of the this compound structure.

Technique Principle Strengths Limitations Applicability to this compound
2D NMR Spectroscopy Measures through-bond and through-space correlations between atomic nuclei in solution.Provides unambiguous atom connectivity. Non-destructive. Applicable to a wide range of soluble compounds.Requires a relatively concentrated sample. Can be time-consuming for complex molecules.Excellent. Provides definitive confirmation of the covalent structure in solution.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure with high precision.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.Good. If a suitable crystal can be obtained, it provides definitive proof of the solid-state structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and fragmentation pattern.High sensitivity. Provides accurate molecular weight. Fragmentation patterns can give structural clues.Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish.Good. Confirms the molecular formula. High-resolution MS can distinguish between isomers with the same nominal mass. Fragmentation patterns can support the proposed structure.

Detailed Experimental Protocols

For researchers looking to implement these techniques, the following are detailed protocols for the key 2D NMR experiments.

Sample Preparation
  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment
  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans per increment to 2-4 for adequate signal-to-noise.

    • Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and baseline correct both dimensions.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • Acquire 1024-2048 data points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).

    • Set the number of scans per increment to 4-8.

    • Use a relaxation delay of 1.5-2 seconds.

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • Acquire 2048-4096 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans per increment to 8-16, as HMBC is less sensitive.

    • Use a relaxation delay of 1.5-2 seconds.

    • Set the long-range ¹H-¹³C coupling constant (ⁿJCH) to a compromise value of 8-10 Hz to observe 2- and 3-bond correlations.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Magnitude calculate the spectrum (or phase correct if a phase-sensitive experiment was run) and apply baseline correction.

Conclusion

The structural validation of synthesized compounds is a critical step in chemical research and drug development. While various analytical techniques offer valuable information, 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the covalent framework of a molecule in solution. This guide has demonstrated the application of these techniques for the unambiguous structural confirmation of this compound, offering a clear comparison with alternative methods and providing detailed experimental protocols to aid researchers in their analytical endeavors. By employing a multi-technique approach, with 2D NMR as the cornerstone, scientists can ensure the structural integrity of their compounds with the highest degree of confidence.

Quantitative NMR (qNMR) for Purity Assessment of 3-Chloropyridazine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 3-chloropyridazine is critical for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for purity assessment. This comparison is supported by detailed experimental protocols and representative data to aid in selecting the most appropriate method for your analytical needs.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a crucial step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.[2]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle A primary analytical method providing direct measurement of analyte concentration based on the direct proportionality between the integrated signal area and the number of nuclei.[2]A comparative method based on the separation of components in a mixture and their detection.[2]
Accuracy High, as it provides an absolute purity value.[2]High, but can be influenced by the response factors of impurities.[2]
Precision Excellent, typically with a low relative standard deviation (RSD).[2]Very good, with low RSD.[2]
Reference Standard Does not require a specific reference standard of the analyte itself; a certified internal standard of known purity is used.[2]Typically requires a reference standard of the analyte for accurate quantification, or assumes similar response factors for all components in an area percent method.[2]
Speed Faster analysis time per sample (typically 10-15 minutes).[3]Can be more time-consuming due to column equilibration and run times.
Impurity Detection May not detect "NMR silent" impurities (those without NMR-active nuclei or with signals obscured by the main component).Highly sensitive for detecting trace impurities that can be separated chromatographically.[2]
Quantification Provides a molar-based purity assessment.[2]Typically provides a weight/weight or area percent purity.
Method Development Generally simpler and faster method development.Can require extensive method development for optimal separation.

Experimental Protocols

Detailed methodologies for the purity assessment of a compound like this compound using both ¹H-qNMR and HPLC-UV are outlined below.

¹H-qNMR Protocol

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 4–12 mg for a 5 mm NMR tube) and a certified internal standard into a vial.[4]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 600 μL for a 5 mm tube).[4]

  • Transfer the solution to a 5 mm NMR tube.[1] To minimize evaporation and prevent moisture pickup, the tube may be sealed.[4]

2. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence is typically used.[1]

  • Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation for accurate quantification.[1][5]

  • Number of Scans: 16-64 scans are generally sufficient to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][5]

  • Acquisition Time: A typical acquisition time of 2-4 seconds is used to ensure all peaks are well-resolved.[1]

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.[1]

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

HPLC-UV Protocol

This method is designed for the separation and quantification of this compound and potential impurities.

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.[1]

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)[1]

  • This compound reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with acid) and acetonitrile is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

4. Data Processing and Quantification:

  • The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2]

Data Presentation

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a small organic molecule by HPLC and qNMR.[1] Note that this data is illustrative and may vary depending on the specific experimental conditions and instrumentation.

ParameterHPLCqNMR
Purity (%) 99.8898.2
Precision (RSD, %) < 1.0< 0.5
Linearity (R²) > 0.999> 0.999
Limit of Quantification (LOQ) ~0.01%~0.1%
Limit of Detection (LOD) ~0.003%~0.03%

A discrepancy between the purity values obtained by HPLC and qNMR can arise from factors such as different UV response factors of impurities compared to the main compound, which can lead to an under or overestimation by HPLC area percent.[2] qNMR, being a molar-based technique, often provides a more accurate representation of the sample's composition.[2]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for qNMR and HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Processing cluster_calc Calculation weigh_sample Weigh Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. qNMR offers the advantage of being a primary method that provides direct and accurate quantification without the need for a specific reference standard of the analyte.[2][6] It is also a faster technique.[3] HPLC, on the other hand, excels in its sensitivity for detecting trace impurities.[2] The choice of method will depend on the specific analytical needs, including the required accuracy, the nature of potential impurities, and available resources. For a comprehensive and robust purity assessment, employing both techniques as orthogonal methods is highly recommended.[1]

References

A Comparative Guide to Monitoring the Progress of 3-Chloropyridazine Reactions: LC-MS vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of derivatives from 3-chloropyridazine, a key building block in many pharmaceutical compounds, is no exception. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for monitoring the progress of a typical this compound reaction.

The Model Reaction: Nucleophilic Aromatic Substitution of this compound

A common and illustrative reaction of this compound is the nucleophilic aromatic substitution (SNAr) with a nucleophile, such as sodium methoxide, to yield 3-methoxypyridazine. This reaction serves as the basis for our comparative analysis.

G cluster_reactants Reactants cluster_products Products This compound This compound 3-Methoxypyridazine 3-Methoxypyridazine This compound->3-Methoxypyridazine Nucleophilic Aromatic Substitution Sodium_Chloride Sodium Chloride This compound->Sodium_Chloride Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->3-Methoxypyridazine Sodium_Methoxide->Sodium_Chloride

Figure 1: Reaction scheme for the synthesis of 3-methoxypyridazine.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for reaction monitoring depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the compounds being analyzed. The following table summarizes the key performance characteristics of LC-MS and its alternatives for monitoring the conversion of this compound.

ParameterLC-MSTLC (HPTLC)GC-MSqNMR
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation on a solid stationary phase by a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase, detection by mass spectrometry.Quantitation based on the relationship between the integral of an NMR signal and the number of nuclei.
Analysis Time 5-15 minutes per sample.[1]20-30 minutes for multiple samples on one plate.[2]10-30 minutes per sample.5-15 minutes per sample.
Limit of Detection (LOD) ng/mL to pg/mL range.[3]ng to pg per spot.[2]pg to fg range for volatile compounds.0.1-1 mM concentration required.
Limit of Quantification (LOQ) ng/mL to pg/mL range.[4][5]ng per spot.pg to fg range for volatile compounds.~1 mM concentration.
**Linearity (R²) **Typically >0.99 over 2-4 orders of magnitude.[6][7]Typically >0.98.Typically >0.99.Excellent linearity.
Selectivity High; can distinguish between compounds with the same molecular weight through fragmentation.Moderate; may have co-eluting spots.High; provides structural information from mass spectra.High; provides detailed structural information.
Quantitative Accuracy High, especially with the use of internal standards.Semi-quantitative to quantitative with densitometry.High, with appropriate calibration.High (primary ratio method).
Sample Preparation Dilution, filtration; may require solid-phase extraction for complex matrices.[4]Direct spotting of diluted reaction mixture.Derivatization may be required for non-volatile compounds.Dilution in a deuterated solvent.

In-depth Look at LC-MS for Reaction Monitoring

LC-MS has emerged as a powerful tool for reaction monitoring due to its high sensitivity, selectivity, and speed.[8] It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing both quantitative and qualitative information about the reaction mixture.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for monitoring a this compound reaction using LC-MS.

G cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Start Reaction (this compound + Nucleophile) sampling Aliquot Sampling (Time points: t0, t1, t2...) start->sampling quench Quench Reaction sampling->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Consumption of Reactant, Formation of Product) integrate->quantify kinetics Reaction Kinetics Plot quantify->kinetics

Figure 2: Experimental workflow for LC-MS reaction monitoring.
Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile (B52724)/water).

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Conditions:

  • LC System: A typical HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of this compound and the expected product.

3. Data Analysis:

  • Integrate the peak areas of the reactant and product at each time point.

  • Calculate the percentage conversion of the starting material and the formation of the product.

  • Plot the concentration of reactant and product versus time to determine the reaction kinetics.

Alternative Methodologies

While LC-MS offers a robust solution, other techniques provide viable alternatives depending on the specific needs of the laboratory and the reaction being monitored.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative and semi-quantitative reaction monitoring. High-Performance TLC (HPTLC) offers improved resolution and sensitivity, allowing for more accurate quantification.[2][9][10]

Experimental Protocol: HPTLC Analysis

  • Spot a small amount of the diluted reaction mixture onto an HPTLC plate.

  • Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under UV light.

  • Quantify the spot intensities using a densitometer to determine the relative amounts of reactant and product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for volatile and thermally stable compounds.[11] For less volatile compounds like this compound and its derivatives, derivatization might be necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis

  • Quench and extract the reaction aliquot with a suitable organic solvent.

  • If necessary, derivatize the sample to increase volatility.

  • Inject the sample into the GC-MS.

  • Separate the components on a suitable GC column (e.g., a non-polar or medium-polarity column).

  • Identify and quantify the compounds based on their retention times and mass spectra.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for the direct quantification of compounds in a solution without the need for chromatographic separation.[12] It provides structural information and can be used to identify unknown byproducts.

Experimental Protocol: qNMR Analysis

  • Quench the reaction aliquot and evaporate the solvent.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

  • Acquire a ¹H NMR spectrum.

  • Integrate the signals corresponding to the reactant, product, and internal standard.

  • Calculate the concentrations based on the integral values.

Conclusion

The choice of an analytical method for monitoring the progress of a this compound reaction is a critical decision that impacts the efficiency and accuracy of the synthetic process. LC-MS stands out as a highly versatile and sensitive technique, providing both quantitative and qualitative data with high throughput. It is particularly advantageous for complex reaction mixtures and when low-level impurities need to be detected.

HPTLC offers a rapid and cost-effective alternative for routine monitoring, especially when high quantitative accuracy is not the primary concern. GC-MS is a powerful tool for volatile compounds but may require additional sample preparation steps for pyridazine (B1198779) derivatives. qNMR provides excellent quantitative accuracy and structural information without the need for chromatography but generally has lower sensitivity compared to mass spectrometry-based methods.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the reaction, available instrumentation, and the desired level of analytical detail. For drug development and process optimization where accuracy and sensitivity are paramount, LC-MS is often the preferred method for monitoring the progress of this compound reactions.

References

A Comparative Guide to Catalysts for C-H Functionalization of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridazine (B1198779) scaffolds represents a powerful and atom-economical strategy for the synthesis of novel derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of various catalytic systems employed for the C-H functionalization of pyridazines, with a focus on performance, regioselectivity, and substrate scope. The information presented is compiled from recent studies to aid in the selection of the most suitable catalyst for a desired transformation.

Introduction to C-H Functionalization of Pyridazines

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is an important pharmacophore found in numerous biologically active compounds. The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities for C-H functionalization. The regioselectivity of these reactions, typically at the C3/C6 or C4/C5 positions, is a critical aspect governed by the choice of catalyst, directing group, and reaction conditions. This guide will delve into a comparative analysis of transition metal catalysts, including palladium, rhodium, and copper, as well as metal-free approaches for the C-H functionalization of pyridazines.

Comparative Analysis of Catalytic Systems

The following sections provide a detailed comparison of different catalytic approaches for the C-H functionalization of pyridazines. Quantitative data from representative studies are summarized in the tables below to facilitate a direct comparison of their performance.

Transition Metal-Catalyzed C-H Functionalization

1. Palladium Catalysis

Palladium catalysts are widely employed for C-H activation and functionalization due to their high efficiency and functional group tolerance. In the context of pyridazines, palladium-catalyzed reactions have been utilized for arylation and other coupling reactions. The regioselectivity is often controlled by the electronic properties of the substrate and the nature of the directing group.

Table 1: Palladium-Catalyzed C-H Arylation of a Fused Pyridazine System

EntryPyridazine SubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
13-aryl-1,3a,6a-triazapentalene4-BromotoluenePd(OAc)₂, PCy₃·HBF₄Toluene1102425[1]
23-aryl-1,3a,6a-triazapentalene4-BromoanisolePd(OAc)₂, PCy₃·HBF₄Toluene1102415[1]

2. Rhodium Catalysis

Rhodium catalysts have shown promise in the construction of pyridazine-containing scaffolds through C-H activation/annulation reactions. While direct comparative studies on the functionalization of the simple pyridazine core are limited, the existing data suggests that rhodium catalysis can be a valuable tool for accessing complex pyridazine derivatives.

3. Copper Catalysis

Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysts for C-H functionalization. Copper-catalyzed methods have been applied to the arylation of electron-deficient heterocycles, including pyridazine. These reactions often proceed with high regioselectivity, favoring the most acidic C-H bond.

Table 2: Copper-Catalyzed C-H Arylation of Pyridazine

EntryPyridazine SubstrateArylating AgentCatalyst SystemBaseLigandSolventTemp (°C)Yield (%)Ref.
1PyridazineIodobenzeneCuIK₂CO₃1,10-Phenanthroline (B135089)DMF11075[2][3]
2Pyridazine4-IodotolueneCuIK₂CO₃1,10-PhenanthrolineDMF11068[2][3]
Metal-Free C-H Functionalization

Metal-free C-H functionalization methods, particularly those involving radical intermediates (Minisci-type reactions) and photocatalysis, have emerged as powerful strategies for the derivatization of pyridazines. These approaches are attractive due to their mild reaction conditions and the avoidance of toxic and expensive heavy metals.

1. Radical-Mediated C-H Functionalization

Radical-mediated reactions, often initiated by a chemical oxidant or through photoredox catalysis, enable the introduction of alkyl and other functional groups onto the pyridazine ring. These reactions typically proceed with high regioselectivity on the protonated heterocycle.

Table 3: Radical-Mediated C-H Functionalization of 3,6-Dichloropyridazine (B152260)

EntryPyridazine SubstrateReagentInitiatorSolventTemp (°C)Time (h)Yield (%)Ref.
13,6-DichloropyridazineEthanolt-BuOOH, TiCl₃Ethanolrt185[4]
23,6-Dichloropyridazine1-Propanolt-BuOOH, TiCl₃1-Propanolrt182[4]

2. Photocatalytic C-H Functionalization

Visible-light photoredox catalysis provides a mild and efficient platform for the C-H functionalization of pyridazines. These reactions often utilize an organic or inorganic photocatalyst to generate radical intermediates that can react with the pyridazine core. This method has been successfully applied for the arylation of pyridazines.[2][5]

Experimental Protocols

General Procedure for Copper-Catalyzed C-H Arylation of Pyridazine:

A mixture of pyridazine (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and 1,10-phenanthroline (0.2 mmol) in DMF (5 mL) is heated at 110 °C under a nitrogen atmosphere for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired arylated pyridazine.[2][3]

General Procedure for Radical-Mediated C-H Functionalization of 3,6-Dichloropyridazine:

To a solution of 3,6-dichloropyridazine (1.0 mmol) in the corresponding alcohol (5 mL) at room temperature is added t-BuOOH (2.0 mmol) followed by the dropwise addition of TiCl₃ (1.5 mmol, in aqueous HCl). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to give the desired product.[4]

Visualizing Reaction Pathways

To better understand the mechanisms and workflows involved in the C-H functionalization of pyridazines, the following diagrams have been generated.

general_mechanism cluster_catalytic_cycle Catalytic Cycle Catalyst_Resting [M]-L Resting State C-H_Activation C-H Activation (Pyridazine Coordination) Catalyst_Resting->C-H_Activation Substrate Intermediate Pyridazinyl-[M]-L Intermediate C-H_Activation->Intermediate Coupling Coupling with Electrophile/Radical Intermediate->Coupling Reagent Product_Release Product Release & Catalyst Regeneration Coupling->Product_Release Product_Release->Catalyst_Resting Functionalized_Pyridazine Functionalized_Pyridazine Product_Release->Functionalized_Pyridazine Pyridazine Pyridazine Pyridazine->C-H_Activation Reagent Reagent Reagent->Coupling

Caption: Generalized mechanism for transition metal-catalyzed C-H functionalization.

workflow Start Start: Catalyst Screening Substrate_Prep Prepare Pyridazine Substrate and Reaction Partners Start->Substrate_Prep Catalyst_Selection Select Catalysts (e.g., Pd, Rh, Cu, etc.) Substrate_Prep->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Ligand, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring Analysis Analyze Results (Yield, Regioselectivity) Reaction_Monitoring->Analysis Optimization Optimize Best Performing Catalyst System Analysis->Optimization End End: Optimized Protocol Optimization->End

Caption: Experimental workflow for catalyst screening in pyridazine C-H functionalization.

decision_tree Desired_Functionalization Desired Functionalization? Arylation Arylation Desired_Functionalization->Arylation Yes Alkylation Alkylation Desired_Functionalization->Alkylation No Cost_Consideration Cost a Major Factor? Arylation->Cost_Consideration Radical_Tolerance Substrate Tolerates Radical Conditions? Alkylation->Radical_Tolerance Copper_Catalysis Consider Copper Catalysis Cost_Consideration->Copper_Catalysis Yes Palladium_Catalysis Consider Palladium Catalysis Cost_Consideration->Palladium_Catalysis No Metal_Free Consider Metal-Free (Minisci-type) Reaction Radical_Tolerance->Metal_Free Yes Transition_Metal Consider Transition Metal Catalysis (e.g., Pd, Rh) Radical_Tolerance->Transition_Metal No

Caption: Decision tree for selecting a catalyst for pyridazine C-H functionalization.

References

A Computational Showdown: Unraveling the Reactivity of Halopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Computational Analysis of Reactivity in Halopyridazine Derivatives.

The pyridazine (B1198779) nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of halogen substituents onto the pyridazine ring profoundly influences its chemical reactivity, particularly its susceptibility to nucleophilic substitution, a key reaction in the synthesis of more complex derivatives. Understanding the nuances of this reactivity is paramount for efficient drug design and development. This guide provides a comparative overview of the computational methods used to dissect and predict the reactivity of halopyridazines, supported by illustrative data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Halopyridazine Reactivity

Computational chemistry offers a powerful lens to quantify the reactivity of different halopyridazines. Density Functional Theory (DFT) is a commonly employed method to calculate various electronic properties that serve as reactivity descriptors. Below is a summary of key reactivity parameters for a model set of 3-halopyridazines, illustrating the influence of the halogen substituent.

Halopyridazine DerivativeLUMO Energy (eV)Electrophilicity Index (ω)C-X Bond Length (Å)Calculated Activation Energy (kcal/mol) for Nucleophilic Attack
3-Fluoropyridazine-0.852.891.3525.8
3-Chloropyridazine-1.233.151.7422.1
3-Bromopyridazine-1.353.281.9020.5
3-Iodopyridazine-1.523.452.1218.9

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary depending on the computational method and basis set used.

Experimental Protocols: The Computational Chemist's Toolkit

The quantitative data presented above is the result of rigorous computational experiments. The following section details the typical methodologies employed in the computational comparison of halopyridazine reactivity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in calculating the electronic properties that govern chemical reactivity.

Protocol:

  • Molecular Geometry Optimization: The three-dimensional structure of each halopyridazine derivative is optimized to find its lowest energy conformation. A common functional used for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[1][2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Reactivity Descriptors:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO energy is particularly important as it indicates the ability of a molecule to accept electrons in a nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.[3][4]

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. The electrophilicity index is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.[1][5]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. Regions of positive potential (blue) indicate electrophilic sites prone to nucleophilic attack.[2][6]

  • Bond Analysis: The lengths of the carbon-halogen (C-X) bonds are calculated to provide insight into their strength and susceptibility to cleavage.

Transition State (TS) Analysis for Nucleophilic Aromatic Substitution (SNAr)

To compare the reaction rates of nucleophilic substitution on different halopyridazines, the activation energy for the reaction needs to be calculated. This is achieved through transition state analysis.

Protocol:

  • Reaction Coordinate Definition: A model nucleophile (e.g., methoxide) is introduced, and the reaction pathway for its attack on the carbon atom bearing the halogen is defined.

  • Transition State Search: A transition state optimization is performed to locate the highest energy point along the reaction coordinate. This structure represents the transition state of the reaction. Common methods for this include the Berny algorithm.

  • Frequency Calculation for TS: A frequency calculation is performed on the transition state geometry. A single imaginary frequency confirms that the structure is a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants (halopyridazine and nucleophile) and the Meisenheimer complex (the intermediate in the SNAr reaction).

  • Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the initial reactants. A lower activation energy implies a faster reaction rate.

Mandatory Visualization: Illuminating the Computational Workflow and Reactivity Principles

The following diagrams, generated using the DOT language, provide a visual representation of the computational workflow and the key factors influencing the reactivity of halopyridazines.

Computational_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculations cluster_ts 3. Transition State Analysis cluster_analysis 4. Data Analysis and Comparison mol_build Build Halopyridazine Structures (Fluoro, Chloro, Bromo, Iodo) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structures freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized Geometries ts_search Transition State Search (Nucleophilic Attack) geom_opt->ts_search Reactant Geometries react_desc Calculate Reactivity Descriptors (HOMO/LUMO, MEP, etc.) freq_calc->react_desc Verified Minima compare_data Compare Calculated Parameters (LUMO, Activation Energy, etc.) react_desc->compare_data ts_freq TS Frequency Calculation (Confirm Single Imaginary Freq) ts_search->ts_freq Putative TS irc_calc IRC Calculation (Connect Reactants and Products) ts_freq->irc_calc Verified TS irc_calc->compare_data Activation Energies reactivity_trend Establish Reactivity Trend (I > Br > Cl > F) compare_data->reactivity_trend

Caption: A typical workflow for the computational comparison of halopyridazine reactivity.

Reactivity_Factors cluster_halogen Halogen Properties cluster_pyridazine Pyridazine Ring Electronics electronegativity Electronegativity reactivity Overall Reactivity (SNAr) electronegativity->reactivity Influences Inductive Effect polarizability Polarizability polarizability->reactivity Stabilizes Transition State bond_strength C-X Bond Strength bond_strength->reactivity Affects Leaving Group Ability lumo_energy LUMO Energy lumo_energy->reactivity Determines Susceptibility to Nucleophilic Attack electron_deficiency Electron Deficiency electron_deficiency->reactivity Enhances Electrophilicity of the Ring

References

The Economic Equation of Pyridazine Synthesis: A Cost-Benefit Analysis of 3-Chloropyridazine in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic route on a large scale is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Chloropyridazine as a key intermediate in the large-scale synthesis of pyridazine (B1198779) derivatives, compared to prominent alternative methods.

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds that act as kinase inhibitors, anticancer agents, and treatments for inflammatory diseases. As drug candidates progress towards commercialization, the scalability and economic viability of their synthesis become paramount. This compound is a versatile building block for introducing the pyridazine moiety; however, alternative strategies, such as those employing hydrazine (B178648) hydrate (B1144303) with 1,4-dicarbonyl compounds or modern cycloaddition reactions, present compelling cases for consideration. This analysis delves into the quantitative and qualitative factors that influence the selection of a synthetic pathway for industrial-scale production.

Comparative Analysis of Large-Scale Pyridazine Synthesis Routes

The economic and practical feasibility of a large-scale synthetic route is determined by a multitude of factors beyond the mere cost of starting materials. This section provides a comparative overview of the traditional approach using this compound against two major alternatives: the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate and the aza-Diels-Alder reaction.

ParameterThis compound Route1,4-Dicarbonyl + Hydrazine RouteAza-Diels-Alder Route
Starting Material Cost Moderate to HighLow to ModerateHigh
Typical Yields 60-85%40-90%High (>90%)[1]
Process Complexity ModerateLow to ModerateHigh
Reaction Conditions Often requires elevated temperatures and basic conditions.Can range from mild to harsh, depending on the substrate.Often requires specific catalysts and inert atmospheres.
Safety Concerns Use of chlorinated solvents and reagents.High toxicity and potential carcinogenicity of hydrazine hydrate.[2][3][4]Use of specialized and potentially sensitive reagents.
Environmental Impact Generation of chlorinated waste streams.Potential for hazardous waste from hydrazine and by-products.Can be more atom-economical, but solvent choice is critical.
Scalability Established for various processes.Well-established but requires stringent safety protocols for hydrazine handling.[2][3][4]Can be challenging due to catalyst cost and sensitivity.

In-Depth Look at Synthetic Strategies

The this compound Approach

The use of this compound as a starting material offers a straightforward method for the synthesis of a variety of pyridazine derivatives through nucleophilic substitution reactions.

Advantages:

  • Versatility: The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for diverse functionalization.

  • Predictability: The reactions are generally well-understood and predictable, facilitating process development.

Disadvantages:

  • Cost: this compound can be a relatively expensive starting material for large-scale campaigns.

  • Environmental Concerns: The synthesis of this compound itself and its subsequent reactions can generate chlorinated waste, which requires specialized and costly disposal.

The 1,4-Dicarbonyl and Hydrazine Condensation Route

A classical and widely used method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a precursor) with hydrazine hydrate.

Advantages:

  • Cost-Effective Raw Materials: Many 1,4-dicarbonyl compounds and hydrazine hydrate are relatively inexpensive bulk chemicals.[5]

  • Simplicity: The reaction is often a one-pot procedure with simple work-up.

Disadvantages:

  • Safety Hazards of Hydrazine: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen, necessitating stringent engineering controls and safety protocols for large-scale handling.[2][3][4]

  • Yield Variability: Yields can be variable depending on the substrate and reaction conditions.[6]

  • By-product Formation: The reaction can sometimes lead to the formation of side products, complicating purification.

The Aza-Diels-Alder Approach

A more modern and elegant approach to pyridazine synthesis involves the [4+2] cycloaddition reaction between an electron-deficient azadiene (like a 1,2,4,5-tetrazine) and a dienophile. This method is often described as a metal-free and cost-effective alternative in academic literature.[1]

Advantages:

  • High Efficiency and Selectivity: These reactions often proceed with high yields and excellent regioselectivity.[1][7]

  • Atom Economy: Cycloaddition reactions are inherently atom-economical, minimizing waste.

  • Milder Conditions: Some aza-Diels-Alder reactions can be performed under relatively mild conditions.

Disadvantages:

  • Scalability Challenges: Scaling up cycloaddition reactions can sometimes be challenging due to factors like reaction kinetics and heat transfer.

Experimental Protocols

Synthesis of N-(3-diazinyl)ethylenediamine using this compound

This protocol illustrates a typical nucleophilic substitution on this compound.

  • Reaction Setup: A mixture of this compound (1 eq.), N-acetylethylenediamine (1 eq.), and sodium bicarbonate (3 eq.) in dry N,N-dimethylformamide (DMF) is prepared in a suitable reactor.

  • Reaction Execution: The mixture is heated to reflux under an inert atmosphere (e.g., argon) for approximately 20 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable solvent like dichloromethane (B109758) and purified by column chromatography to yield N-acetyl-N'-(3-diazinyl)ethylenediamine.

  • Deprotection: The acetyl group is subsequently removed by heating with concentrated hydrochloric acid to afford the final product.

Synthesis of a Pyridazine Derivative via Hydrazine Condensation

This protocol outlines the general procedure for the condensation of a 1,4-dicarbonyl compound with hydrazine.

  • Reaction Setup: The 1,4-dicarbonyl compound (1 eq.) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, in a reactor.

  • Reagent Addition: Hydrazine hydrate (1-1.2 eq.) is added to the solution, often at room temperature.

  • Reaction Execution: The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, depending on the substrate.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Visualizing the Synthetic Pathways

The choice of a synthetic route involves a logical progression of steps, each with its own set of considerations. The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of a generic pyridazine derivative via the this compound route and the hydrazine condensation route.

G cluster_0 This compound Route cluster_1 Hydrazine Condensation Route This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nucleophile Purification Purification Nucleophilic Substitution->Purification Final Product A Final Product A Purification->Final Product A Final Product B Final Product B Purification->Final Product B 1,4-Dicarbonyl 1,4-Dicarbonyl Condensation Condensation 1,4-Dicarbonyl->Condensation Hydrazine Hydrate Condensation->Purification

Caption: Comparative workflow for pyridazine synthesis.

Signaling Pathways Targeted by Pyridazine Derivatives

Many pyridazine-containing drugs exert their therapeutic effects by inhibiting specific protein kinases involved in cellular signaling cascades that are dysregulated in diseases like cancer. The diagram below illustrates a simplified representation of how a pyridazine-based inhibitor might interrupt a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Kinase 1 Downstream Kinase 1 RTK->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factors Transcription Factors Downstream Kinase 2->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->Downstream Kinase 1 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Prominent signaling pathways targeted by pyridazine-based inhibitors include:

  • MAPK/JNK Pathway: Pyridazine derivatives have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade involved in stress responses and apoptosis.[8][9]

  • VEGFR Signaling Pathway: Several pyridazine-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth.[10][11][12]

  • ALK5 Signaling Pathway: More recently, pyridazine-based molecules have been designed as inhibitors of the activin-like kinase 5 (ALK5), a receptor for TGF-β, which is implicated in fibrosis and cancer.[13]

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between its versatility and the associated costs and environmental concerns. While it offers a reliable and well-trodden path to a diverse range of pyridazine derivatives, alternative methods, particularly the condensation of 1,4-dicarbonyls with hydrazine, can be more cost-effective from a raw material perspective. However, the significant safety hazards associated with hydrazine necessitate substantial investment in specialized handling and safety infrastructure.

Modern approaches like the aza-Diels-Alder reaction present a promising future with high efficiency and atom economy, but their industrial-scale viability is currently hampered by the cost and availability of starting materials.

Ultimately, the optimal choice of synthetic route will depend on a holistic assessment of not only the direct costs but also the specific target molecule, the scale of production, the available infrastructure, and the company's commitment to safety and environmental sustainability. For drug development professionals, a thorough evaluation of these factors at an early stage is crucial for a successful and economically viable manufacturing process.

References

Safety Operating Guide

Proper Disposal of 3-Chloropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of 3-Chloropyridazine are critical for ensuring personnel safety and environmental protection. Due to its hazardous properties, this compound must be handled as regulated hazardous waste. Adherence to institutional and national guidelines is paramount. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to manage this compound with the appropriate safety measures. Based on its hazard profile, this substance must be handled in a controlled environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and potential eye irritation or damage.[1]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber).Prevents skin contact, as the substance is harmful and causes skin irritation.[2][3]
Body Protection Flame-retardant lab coat.Protects against accidental spills and contamination of personal clothing.[2]
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of harmful vapors or dust.[1]
Hazard Identification and Data

Understanding the specific hazards of this compound is fundamental to its safe management.

GHS Hazard Classification:

Hazard StatementCodeClassCategory
Harmful if swallowedH302Acute Toxicity, OralCategory 4
Harmful in contact with skinH312Acute Toxicity, DermalCategory 4
Causes skin irritationH315Skin Corrosion/IrritationCategory 2
Causes serious eye damage/irritationH318/H319Eye Damage/IrritationCategory 1/2A
Harmful if inhaledH332Acute Toxicity, InhalationCategory 4
May cause respiratory irritationH335STOT, Single ExposureCategory 3
Source: PubChem.[3]

Physical and Chemical Properties:

While specific data for this compound is limited, the properties of the analogous compound 3-Chloropyridine provide a useful reference for safe handling.

PropertyValue (for 3-Chloropyridine)
Molecular Formula C₄H₃ClN₂
Molecular Weight 114.53 g/mol [3][]
Appearance Colorless to light yellow liquid
Boiling Point 148 °C[2][5]
Melting Point -0.5 °C[2]
Flash Point 66 °C (closed cup)[2][5][6]
Density 1.19 - 1.20 g/mL at 20 °C[2][5]
Solubility in Water 10 g/L at 20 °C[2]
Data for 3-Chloropyridine is provided as a safety reference.[2]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final collection.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification and separation of waste streams.

  • Identify: Classify all materials contaminated with this compound as hazardous waste. This includes pure or residual chemical, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris.

  • Segregate: this compound waste is a halogenated organic waste .

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with incompatible materials such as strong oxidizing agents or strong acids.[1]

    • Keep aqueous and organic (solvent-based) solutions in separate waste containers.

Step 2: Waste Collection and Containment

Proper containment is essential to prevent leaks and exposure.

  • Select Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Label Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The words "Hazardous Waste".

    • A clear description of the contents (e.g., "this compound in Methanol," including approximate percentages).

    • The relevant hazard pictograms (e.g., harmful, irritant).

  • Containment: Always keep waste containers sealed except when adding waste. Store containers in a designated satellite accumulation area with secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

Step 3: Handling Spills and Decontamination

In case of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.

  • Absorb: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. The rinsate from decontamination must also be collected as hazardous waste.

  • Empty Containers: To be considered non-hazardous, an empty container must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

Step 4: Request for Disposal
  • Storage: Store the sealed and labeled waste container in a secure, well-ventilated area, away from incompatible materials.

  • Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Identification cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal start Waste Generated (e.g., residue, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Halogenated Organic ppe->characterize container Select Compatible Container (e.g., HDPE, Glass) characterize->container label_waste Attach 'Hazardous Waste' Label - Full Chemical Name - Hazard Information container->label_waste add_waste Add Waste to Container label_waste->add_waste seal Securely Seal Container add_waste->seal secondary Place in Secondary Containment in Satellite Accumulation Area seal->secondary spill_check Spill Occurred? secondary->spill_check spill_protocol Execute Spill Protocol: Absorb, Collect, Decontaminate spill_check->spill_protocol Yes full Container Full or No Longer in Use? spill_check->full No spill_protocol->secondary full->add_waste No ehs Contact EHS for Waste Pickup full->ehs Yes

Caption: Logical workflow for this compound waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloropyridazine. Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This guidance is compiled from safety data sheets for this compound and structurally related compounds.

Protection Type Specific Recommendations Rationale & Source(s)
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required for larger quantities or when there is a significant splash hazard.Conforms to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. A lab coat should be worn at all times.Gloves must be inspected before use and disposed of properly after.[1][2]
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[2][3]

Hazard Summary for this compound

The following table outlines the GHS hazard classifications for this compound, providing a clear understanding of the potential risks.

Hazard Class Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Acute toxicity, dermalH312: Harmful in contact with skin
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH318: Causes serious eye damage / H319: Causes serious eye irritation
Acute toxicity, inhalationH332: Harmful if inhaled
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Source: PubChem CID 11274989[4]

Operational Plan for Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound.

Preparation
  • Ensure a chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Have spill control materials readily available.

Handling
  • Always handle this compound within a chemical fume hood to avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.[2][5][6]

  • Do not eat, drink, or smoke in the handling area.

  • Use non-sparking tools and take precautionary measures against static discharge.[1][7]

  • Keep the container tightly closed when not in use.[2][3][5]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]

Decontamination
  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5]

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Remove and properly dispose of contaminated PPE.[2]

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] If skin irritation occurs, seek medical attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[2][8] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[8]
Spill Evacuate the area.[2] Wear appropriate PPE.[2] Prevent further leakage or spillage if safe to do so.[1] Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1][2]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials : All disposable PPE, bench paper, and spill cleanup materials must be collected in a designated, labeled hazardous waste container.

  • Unused Product : Dispose of unused this compound by contacting a licensed professional waste disposal service.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Containers : Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Otherwise, they should be disposed of as hazardous waste.

Workflow for Handling and Disposal of this compound

G A Preparation - Verify fume hood - Assemble PPE - Prepare work area B Handling - Work in fume hood - Avoid contact - Keep container closed A->B C Decontamination - Wash hands - Clean surfaces - Dispose of PPE B->C E Spill or Exposure Event B->E If spill/exposure occurs D Waste Collection - Segregate waste - Use labeled containers C->D G Waste Disposal - Contact licensed service - Incineration D->G F Emergency Procedures - Follow first aid - Spill cleanup E->F F->D H Completion of Work G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.